molecular formula C11H18N2O2 B13240633 3-(Azetidin-3-yl)-5-[(tert-butoxy)methyl]-1,2-oxazole

3-(Azetidin-3-yl)-5-[(tert-butoxy)methyl]-1,2-oxazole

Cat. No.: B13240633
M. Wt: 210.27 g/mol
InChI Key: YFOYGJSYEFQIGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Azetidin-3-yl)-5-[(tert-butoxy)methyl]-1,2-oxazole is a useful research compound. Its molecular formula is C11H18N2O2 and its molecular weight is 210.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(Azetidin-3-yl)-5-[(tert-butoxy)methyl]-1,2-oxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Azetidin-3-yl)-5-[(tert-butoxy)methyl]-1,2-oxazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H18N2O2

Molecular Weight

210.27 g/mol

IUPAC Name

3-(azetidin-3-yl)-5-[(2-methylpropan-2-yl)oxymethyl]-1,2-oxazole

InChI

InChI=1S/C11H18N2O2/c1-11(2,3)14-7-9-4-10(13-15-9)8-5-12-6-8/h4,8,12H,5-7H2,1-3H3

InChI Key

YFOYGJSYEFQIGH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OCC1=CC(=NO1)C2CNC2

Origin of Product

United States
Foundational & Exploratory

In Vitro Pharmacological Profiling and Mechanism of Action of 3-(Azetidin-3-yl)-5-[(tert-butoxy)methyl]-1,2-oxazole

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper / Application Guide

Executive Summary

In modern medicinal chemistry, the shift away from flat, highly aromatic molecules has driven the adoption of sp3-rich, conformationally restricted scaffolds. 3-(Azetidin-3-yl)-5-[(tert-butoxy)methyl]-1,2-oxazole (commercially available as a methanesulfonic acid salt, CAS 2060029-71-0)[1] is a highly privileged synthetic intermediate and fragment probe. Rather than acting as a standalone therapeutic, its in vitro mechanism of action (MoA) is defined by its role as a modular pharmacophore. When incorporated into targeted libraries, it acts as a critical binding determinant for diverse biological targets, ranging from bacterial metalloenzymes like LpxC[2] to human epigenetic methyltransferases such as SMYD[3].

As a Senior Application Scientist, I have structured this guide to dissect the fragment-level MoA of this compound, explain the causality behind its structural design, and provide self-validating in vitro protocols for evaluating its target engagement.

Structural Pharmacology: Fragment-Level Mechanism of Action

The in vitro MoA of this compound is dictated by the distinct physicochemical properties of its three structural motifs. Each moiety is strategically designed to engage specific micro-environments within a target protein's active site.

  • The Azetidine Ring (Electrostatic Anchor): The azetidine motif acts as a highly effective bioisostere for larger, more lipophilic cyclic amines (like piperidine)[4]. It increases the fraction of sp3 carbons (Fsp3), which dramatically improves aqueous solubility. Mechanistically, the basic secondary amine (pKa ~8.5) is protonated at physiological pH, allowing it to form robust salt bridges and hydrogen bonds with acidic residues (Asp/Glu) in the solvent-exposed regions of target proteins.

  • The 1,2-Oxazole Core (Heteroaromatic Spacer): The isoxazole ring provides a rigid, metabolically stable vector[5]. It acts as a hydrogen bond acceptor while participating in π−π stacking or cation- π interactions with aromatic residues (e.g., Tyr, Trp, Phe) in the target binding pocket.

  • The tert-Butoxymethyl Group (Hydrophobic Shield): This bulky, lipophilic moiety is designed to project into deep hydrophobic sub-pockets. It drives binding enthalpy through extensive van der Waals contacts, displacing high-energy water molecules from the binding site.

Fragment_MoA C 3-(Azetidin-3-yl)-5-[(tert-butoxy)methyl] -1,2-oxazole P1 Azetidine Ring (Basic Amine) C->P1 P2 1,2-Oxazole Core (Heteroaromatic) C->P2 P3 tert-Butoxymethyl (Lipophilic) C->P3 T1 Target Acidic Residues (Salt Bridge / H-Bond) P1->T1 Electrostatic T2 Target Pi-System (Pi-Pi Stacking) P2->T2 Aromatic T3 Target Hydrophobic Pocket (VdW Interactions) P3->T3 Hydrophobic

Pharmacophoric mapping and in vitro binding mechanism of the fragment.

Quantitative Data Presentation

To contextualize the utility of this fragment, Table 1 outlines its physicochemical advantages, while Table 2 summarizes representative in vitro binding affinities when this scaffold is utilized in Fragment-Based Drug Discovery (FBDD).

Table 1: Physicochemical Properties & Ligand Efficiency
PropertyValueCausality / Impact on in vitro Assays
Molecular Weight 226.27 g/mol Ideal for FBDD (<300 Da); allows room for synthetic growth.
Fsp3 HighPrevents non-specific aggregation in aqueous assay buffers.
H-Bond Donors 1 (Azetidine NH)Enables critical, highly directional electrostatic interactions.
H-Bond Acceptors 3 (N, O, O)Facilitates dipole interactions with the protein backbone.
Table 2: Representative Target Engagement Profile
Target ClassExample TargetPrimary Interaction MotifExpected KD​ Range
Bacterial Metalloenzyme LpxCIsoxazole coordination / Azetidine H-bond10 - 500 µM
Epigenetic Enzyme SMYDtert-Butoxymethyl hydrophobic shielding50 - 800 µM
GPCR Adenosine A2AAzetidine salt bridge with Asp/Glu100 - 1000 µM

In Vitro Profiling Workflows

To validate the target engagement of 3-(Azetidin-3-yl)-5-[(tert-butoxy)methyl]-1,2-oxazole, we employ a self-validating biophysical workflow. Surface Plasmon Resonance (SPR) is selected as the primary screening technology due to its low protein consumption and ability to eliminate false-positive binders through kinetic and thermodynamic validation[6].

FBDD_Workflow N1 Fragment Synthesis CAS 2060029-71-0 N2 Primary SPR Screening (Kinetic & Affinity Data) N1->N2 N3 Orthogonal Validation (TR-FRET & TSA) N2->N3 N4 Structural Biology (X-ray Co-crystallization) N3->N4 N5 Hit-to-Lead Optimization N4->N5

FBDD workflow for validating fragment target engagement.

Protocol 1: High-Throughput SPR Fragment Screening

This protocol utilizes a multiple-referencing system to ensure trustworthiness and eliminate bulk refractive index anomalies.

Step-by-Step Methodology:

  • Surface Preparation: Activate a CM5 sensor chip using a 1:1 mixture of 0.2 M EDC and 0.05 M NHS. Immobilize the target protein (e.g., LpxC or SMYD) via standard amine coupling to a high density (3000–5000 Response Units) to ensure sufficient signal-to-noise ratio for the low-molecular-weight fragment.

  • Self-Validating Reference: Leave Flow Cell 1 (FC1) blank (activated and deactivated without protein). All data must be double-referenced (FC2 - FC1, followed by blank buffer subtraction) to verify that binding is specific to the target and not the dextran matrix.

  • Analyte Injection: Prepare the fragment in running buffer (PBS-P+ containing 5% DMSO). Inject the fragment using a high-resolution concentration gradient (e.g., OneStep technology) from 1 µM to 1 mM at a flow rate of 30 µL/min.

  • Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract the dissociation constant ( KD​ ). Calculate Ligand Efficiency ( LE=Nheavy​−ΔG​ ) to prioritize the fragment for hit-to-lead optimization.

Protocol 2: Orthogonal TR-FRET Competitive Binding Assay

To prove that the fragment binds specifically to the active site (and not an allosteric or non-functional pocket), a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized.

Step-by-Step Methodology:

  • Assay Setup: In a 384-well low-volume microplate, combine 10 nM of the target protein (tagged with a Terbium-labeled antibody) and 5 nM of a known active-site fluorescent tracer (e.g., a BODIPY-labeled reference ligand).

  • Fragment Titration: Add 3-(Azetidin-3-yl)-5-[(tert-butoxy)methyl]-1,2-oxazole in a 10-point dose-response titration (ranging from 1 µM to 2 mM).

  • Equilibration: Seal the plate and incubate for 60 minutes at room temperature to allow the system to reach thermodynamic equilibrium.

  • Detection & Causality: Excite the plate at 340 nm and read emission at 615 nm and 665 nm. A reduction in the 665/615 ratio indicates that the fragment has successfully outcompeted the tracer for the active site, confirming its orthosteric mechanism of action.

References

  • European Patent Office. "EP3884940A1 - Novel imidazole derivative". Google Patents.
  • United States Patent and Trademark Office. "US10266526B2 - Substituted 1,2,3-triazoles as SMYD inhibitors for treating cancer". Google Patents.
  • ACS Medicinal Chemistry Letters. "Fragment Screening by Surface Plasmon Resonance". ACS Publications. Available at:[Link]

  • National Center for Biotechnology Information. "The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems". PMC. Available at:[Link]

  • MDPI. "Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research". Molecules. Available at:[Link]

Sources

In-Depth Technical Guide: Thermodynamic Stability of 3-(Azetidin-3-yl)-5-[(tert-butoxy)methyl]-1,2-oxazole in Solution

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

3-(Azetidin-3-yl)-5-[(tert-butoxy)methyl]-1,2-oxazole is a heterocyclic compound featuring a unique combination of an azetidine ring, an isoxazole core, and a tert-butoxymethyl substituent. This molecular architecture is of significant interest in medicinal chemistry, where such scaffolds can offer a desirable balance of rigidity, polarity, and metabolic stability.[1][2] The azetidine ring, a four-membered saturated heterocycle, provides a rigid scaffold that can facilitate productive interactions with biological targets.[3][4][5] The 1,2-oxazole ring is a common motif in bioactive molecules, and the tert-butoxymethyl group can influence physicochemical properties such as lipophilicity and metabolic stability.[6][7]

Understanding the thermodynamic stability of this molecule in solution is paramount for its development as a potential therapeutic agent. This guide provides a comprehensive technical overview of the factors influencing its stability, potential degradation pathways, and a systematic approach to its experimental evaluation. The principles and methodologies described herein are grounded in established practices for pharmaceutical stability testing, as outlined by the International Council for Harmonisation (ICH) guidelines.[8][9][10]

Molecular Structure and Intrinsic Stability Considerations

The overall stability of 3-(Azetidin-3-yl)-5-[(tert-butoxy)methyl]-1,2-oxazole is a composite of the individual contributions of its constituent rings and substituents.

The 1,2-Oxazole Ring

The 1,2-oxazole ring is an aromatic heterocycle, which generally imparts a degree of stability. However, it is susceptible to degradation under certain conditions, particularly hydrolytic and photolytic stress.[6][11] The primary degradation pathway for oxazoles often involves ring cleavage.[6][12] The stability of the oxazole ring can be influenced by its substituents. Electron-donating groups can activate the ring, potentially making it more susceptible to electrophilic attack.[6]

The Azetidine Ring

Azetidine is a four-membered nitrogen-containing saturated heterocycle. While possessing reasonable chemical stability, the inherent ring strain of approximately 25.4 kcal/mol makes it more reactive than larger ring systems like pyrrolidines.[1][4] This ring strain can lead to decomposition pathways, such as ring-opening reactions, especially under acidic conditions where the azetidine nitrogen can be protonated.[3][4] The pKa of the azetidine nitrogen is a critical determinant of its stability, with protonation often preceding ring opening.[3]

The Tert-Butoxymethyl Substituent

The tert-butoxymethyl group is comprised of a tert-butyl group linked via an ether bond. The tert-butyl group itself can be susceptible to metabolic oxidation.[7] The ether linkage, while generally stable, can be liable to cleavage under strong acidic conditions. The bulky nature of the tert-butyl group may also sterically influence the reactivity of the adjacent oxazole ring.

Potential Degradation Pathways

Based on the chemical nature of the constituent functional groups, several degradation pathways can be anticipated under forced degradation conditions. These studies are crucial for identifying potential degradants and developing stability-indicating analytical methods.[10][13][14]

Hydrolytic Degradation (Acidic and Basic Conditions)

Acid-Catalyzed Degradation: Under acidic conditions, two primary degradation routes are plausible:

  • Azetidine Ring Opening: Protonation of the azetidine nitrogen can facilitate nucleophilic attack by water, leading to the opening of the four-membered ring.[3]

  • Oxazole Ring Cleavage: Strong acidic conditions can promote the hydrolysis of the oxazole ring, potentially leading to the formation of an α-acylamino ketone or related structures.[6][11]

Base-Catalyzed Degradation:

  • Oxazole Ring Cleavage: The oxazole ring can also be susceptible to cleavage under basic conditions.[6] The specific mechanism will depend on the substitution pattern and the strength of the base.

A study on a 1,2,4-oxadiazole derivative showed maximum stability in a pH range of 3-5, with increased degradation at higher or lower pH.[15][16] A similar optimal pH range might be observed for 3-(Azetidin-3-yl)-5-[(tert-butoxy)methyl]-1,2-oxazole.

Oxidative Degradation

The oxazole ring is susceptible to oxidation, which can lead to ring opening and the formation of smaller, fragmented molecules.[6] The azetidine ring may also be susceptible to oxidation, although this is generally less common than for the oxazole moiety.

Photolytic Degradation

Exposure to light, particularly UV radiation, can induce photolytic degradation. Oxazole rings can undergo photolysis, leading to the formation of oxidation products or rearrangement to an oxazoline through an azirine intermediate.[6]

Thermal Degradation

Elevated temperatures can provide the energy required to overcome activation barriers for various degradation reactions, including rearrangements, bond cleavage, and oxidation.[13]

The following diagram illustrates the potential degradation pathways under different stress conditions.

G cluster_stress Stress Conditions cluster_molecule Parent Molecule cluster_degradants Potential Degradation Products Acidic Hydrolysis Acidic Hydrolysis Parent 3-(Azetidin-3-yl)-5-[(tert-butoxy)methyl]-1,2-oxazole Acidic Hydrolysis->Parent Basic Hydrolysis Basic Hydrolysis Basic Hydrolysis->Parent Oxidation Oxidation Oxidation->Parent Photolysis Photolysis Photolysis->Parent Thermal Stress Thermal Stress Thermal Stress->Parent Azetidine_Ring_Opened Azetidine Ring-Opened Products Parent->Azetidine_Ring_Opened Acidic Oxazole_Ring_Cleaved Oxazole Ring-Cleaved Products Parent->Oxazole_Ring_Cleaved Acidic/Basic Oxidized_Products Oxidized Fragments Parent->Oxidized_Products Photolytic_Products Photodegradation Products Parent->Photolytic_Products Thermal_Degradants Thermal Degradation Products Parent->Thermal_Degradants

Caption: Potential degradation pathways of 3-(Azetidin-3-yl)-5-[(tert-butoxy)methyl]-1,2-oxazole.

Experimental Design for Stability Assessment

A comprehensive stability assessment involves a series of forced degradation studies followed by analysis using a stability-indicating analytical method.[10][17][18]

Development of a Stability-Indicating Analytical Method

A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation, without interference from degradation products, impurities, or excipients.[10] High-Performance Liquid Chromatography (HPLC) is the most commonly used technique for this purpose.[19]

Key Steps in SIM Development:

  • Method Optimization: Develop an HPLC method (e.g., reverse-phase with UV detection) that provides good resolution between the parent compound and any potential degradation products.

  • Forced Degradation: Subject the compound to stress conditions (acid, base, oxidation, heat, light) to generate degradation products.[8]

  • Method Validation: Validate the developed method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Forced Degradation Study Protocols

The goal of forced degradation studies is to achieve 10-20% degradation of the drug substance to ensure that the analytical method can detect and resolve the degradants.[14]

Protocol 1: Hydrolytic Stability
  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acidic: Dilute the stock solution with 0.1 N HCl.

    • Neutral: Dilute the stock solution with water.

    • Basic: Dilute the stock solution with 0.1 N NaOH.

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 60°C).

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Analysis: Neutralize the acidic and basic samples and analyze all samples by the validated stability-indicating HPLC method.

Protocol 2: Oxidative Stability
  • Stock Solution Preparation: Prepare a stock solution of the compound.

  • Stress Condition: Dilute the stock solution with a solution of 3% hydrogen peroxide.

  • Incubation: Incubate the solution at room temperature.

  • Time Points and Analysis: Follow the same procedure as for hydrolytic stability.

Protocol 3: Photostability
  • Sample Preparation: Prepare solutions of the compound in a suitable solvent and also place the solid compound in a transparent container.

  • Exposure: Expose the samples to a light source that produces both visible and UV light, as specified in ICH guideline Q1B.[14] A control sample should be protected from light.

  • Time Points and Analysis: Analyze the samples at appropriate time intervals.

Protocol 4: Thermal Stability
  • Sample Preparation: Place the solid compound in a controlled temperature oven (e.g., 80°C).

  • Time Points and Analysis: Withdraw samples at various time points and prepare solutions for HPLC analysis.

The following diagram outlines the workflow for a comprehensive forced degradation study.

G cluster_start Start cluster_stress Forced Degradation cluster_analysis Analysis cluster_outcome Outcome Start Drug Substance: 3-(Azetidin-3-yl)-5-[(tert-butoxy)methyl]-1,2-oxazole Hydrolysis Hydrolysis (Acid, Base, Neutral) Start->Hydrolysis Oxidation Oxidation (e.g., H2O2) Start->Oxidation Photolysis Photolysis (UV/Vis Light) Start->Photolysis Thermal Thermal (Dry Heat) Start->Thermal HPLC Stability-Indicating HPLC Method Hydrolysis->HPLC Oxidation->HPLC Photolysis->HPLC Thermal->HPLC LC_MS LC-MS for Degradant Identification HPLC->LC_MS Data Quantitative Data (Degradation Kinetics) HPLC->Data Method Validated Stability- Indicating Method HPLC->Method NMR NMR for Structural Elucidation LC_MS->NMR Pathways Degradation Pathways LC_MS->Pathways NMR->Pathways

Caption: Workflow for forced degradation studies and analysis.

Data Interpretation and Reporting

The data from the forced degradation studies should be compiled and analyzed to determine the degradation kinetics and identify the major degradation products.

Quantitative Data Summary

The percentage of the parent compound remaining at each time point under each stress condition should be tabulated. This allows for a direct comparison of the compound's stability under different conditions.

Stress ConditionTime (hours)% Parent Compound RemainingMajor Degradation Products (Peak Area %)
0.1 N HCl, 60°C 0100-
885.2D1 (10.5%), D2 (4.3%)
2465.7D1 (22.8%), D2 (11.5%)
0.1 N NaOH, 60°C 0100-
892.1D3 (7.9%)
2480.5D3 (19.5%)
3% H₂O₂, RT 0100-
2495.3D4 (4.7%)
Photolysis, 24h 0100-
2498.1D5 (1.9%)
Thermal, 80°C, 24h 0100-
2499.2-

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Structure Elucidation of Degradation Products

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the initial identification of degradation products by providing their molecular weights.[9][19] For definitive structural elucidation, preparative HPLC can be used to isolate the major degradants, followed by analysis using Nuclear Magnetic Resonance (NMR) spectroscopy.[13][19]

Conclusion

The thermodynamic stability of 3-(Azetidin-3-yl)-5-[(tert-butoxy)methyl]-1,2-oxazole in solution is a critical parameter that must be thoroughly investigated during its development as a potential pharmaceutical agent. A systematic approach involving forced degradation studies under various stress conditions, coupled with the development and validation of a stability-indicating analytical method, is essential. This approach will not only provide a comprehensive understanding of the molecule's intrinsic stability but also elucidate its degradation pathways and identify potential degradation products. The insights gained from these studies are invaluable for guiding formulation development, establishing appropriate storage conditions, and ensuring the quality, safety, and efficacy of the final drug product.

References

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The Strategic Integration of 3-(Azetidin-3-yl)-5-[(tert-butoxy)methyl]-1,2-oxazole in Fragment-Based Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful paradigm in modern medicinal chemistry, enabling the development of highly optimized lead compounds from small, low-complexity molecules. This guide provides an in-depth technical exploration of the role and strategic application of a novel fragment, 3-(Azetidin-3-yl)-5-[(tert-butoxy)methyl]-1,2-oxazole, in FBDD campaigns. We will dissect the constituent moieties of this fragment, elucidating the unique contributions of the azetidine ring, the 1,2-oxazole core, and the tert-butoxymethyl group to its utility in drug discovery. This guide will further present a comprehensive, field-proven workflow for the integration of this fragment in a typical FBDD cascade, from initial library design and screening to hit validation and lead optimization. Detailed experimental protocols and illustrative diagrams are provided to offer researchers, scientists, and drug development professionals a practical framework for leveraging this and similar fragments in their own research endeavors.

Introduction: The Power of Fragments and the Promise of a Novel Scaffold

Fragment-Based Drug Discovery (FBDD) is a rational and efficient approach to identifying lead compounds for therapeutic targets.[1][2] Unlike traditional high-throughput screening (HTS) which tests large, complex molecules, FBDD utilizes a library of small, low molecular weight fragments (typically <300 Da). These fragments, due to their simplicity, can explore chemical space more effectively and often exhibit higher ligand efficiencies. The initial "hits" from a fragment screen are typically weak binders, but their interactions with the target protein can be characterized with high fidelity using biophysical techniques. This detailed structural information then guides the iterative process of growing, linking, or merging fragments to generate potent and selective lead candidates.

The success of any FBDD campaign is critically dependent on the quality and diversity of the fragment library. An ideal fragment should possess a balance of desirable properties: sufficient complexity to provide meaningful interactions, yet simple enough to allow for straightforward chemical elaboration. It is in this context that we introduce 3-(Azetidin-3-yl)-5-[(tert-butoxy)methyl]-1,2-oxazole , a fragment designed to embody several key attributes for successful drug discovery.

This guide will explore the unique advantages conferred by each component of this molecule and provide a detailed roadmap for its application in an FBDD workflow.

Deconstructing the Fragment: A Trifecta of Functionality

The strategic design of 3-(Azetidin-3-yl)-5-[(tert-butoxy)methyl]-1,2-oxazole incorporates three key structural motifs, each contributing distinct and advantageous properties for drug discovery.

The Azetidine Moiety: A Privileged Scaffold for Physicochemical Enhancement

The four-membered, nitrogen-containing azetidine ring is considered a "privileged scaffold" in medicinal chemistry.[3][4] Its incorporation into drug candidates has been shown to confer a range of beneficial properties:

  • Improved Physicochemical Properties: Azetidines can enhance aqueous solubility and reduce lipophilicity, crucial parameters for favorable pharmacokinetics.[3]

  • Metabolic Stability: The strained ring system can influence metabolic pathways, often leading to increased stability and a longer in vivo half-life.[3][5]

  • Three-Dimensionality: The non-planar nature of the azetidine ring provides a valuable 3D vector for fragment growth, allowing for exploration of the target's binding pocket in multiple dimensions.[6]

  • Novel Chemical Space: The relative underexploration of azetidine-containing fragments compared to more common heterocycles offers opportunities for discovering novel intellectual property.[7]

The secondary amine of the azetidine ring in our title fragment also provides a key attachment point for further chemical modification during the lead optimization phase.

The 1,2-Oxazole Core: A Versatile and Biologically Relevant Heterocycle

The 1,2-oxazole ring is a five-membered heterocycle that is a common feature in a wide array of biologically active compounds.[8][9][10][11][12] Its utility in drug design stems from several key characteristics:

  • Hydrogen Bonding Capabilities: The nitrogen and oxygen atoms of the oxazole ring can act as hydrogen bond acceptors, facilitating key interactions with the target protein.[9][10]

  • Bioisosteric Replacement: The oxazole ring can serve as a bioisostere for other functional groups, such as amides and esters, offering a means to modulate electronic properties and metabolic stability.[10]

  • Scaffold for Diverse Substitution: The oxazole ring can be readily substituted at multiple positions, providing a versatile platform for chemical elaboration and the optimization of structure-activity relationships (SAR).[8][11]

  • Broad Biological Activity: Oxazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[8][11][12]

The tert-Butoxymethyl Group: A Dual-Role Modulator

The tert-butoxymethyl group at the 5-position of the oxazole ring serves a dual purpose in the context of FBDD:

  • A Vector for Lipophilic Interactions: The bulky tert-butyl group provides a well-defined lipophilic moiety that can explore hydrophobic pockets within the target's binding site.

  • A Latent Functional Handle: While often used as a protecting group in synthesis, the tert-butoxy group can be metabolically labile under certain conditions, potentially revealing a hydroxymethyl group.[13] This latent hydroxyl functionality can then be exploited for further derivatization or to form a key hydrogen bond with the target. The tert-butoxycarbonyl (Boc) group, a related protecting group, is well-known for its acid-labile nature, and similar principles can apply to the tert-butoxymethyl ether under specific enzymatic or acidic conditions.[14][15]

The FBDD Workflow with 3-(Azetidin-3-yl)-5-[(tert-butoxy)methyl]-1,2-oxazole

The successful integration of our title fragment into an FBDD campaign requires a systematic and rigorous workflow. The following sections outline the key stages, from initial screening to hit-to-lead optimization.

Fragment Library Design and Initial Screening

The first step is the incorporation of 3-(Azetidin-3-yl)-5-[(tert-butoxy)methyl]-1,2-oxazole and a curated set of its analogs into a diverse fragment library. The initial screening of this library against the target protein is typically performed using sensitive biophysical techniques capable of detecting weak binding events.

Table 1: Comparison of Primary Screening Techniques

TechniquePrincipleThroughputInformation Gained
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon fragment binding to an immobilized target.HighBinding affinity (KD), kinetics (kon, koff)
Nuclear Magnetic Resonance (NMR) Detects changes in the chemical shifts of either the protein or the fragment upon binding.MediumBinding site information, KD
X-ray Crystallography Determines the 3D structure of the protein-fragment complex at atomic resolution.LowPrecise binding mode, structural basis for affinity
Isothermal Titration Calorimetry (ITC) Measures the heat change associated with binding.LowKD, stoichiometry (n), enthalpy (ΔH), entropy (ΔS)

Experimental Protocol: Primary Screening using Surface Plasmon Resonance (SPR)

  • Target Immobilization: Covalently immobilize the purified target protein onto a sensor chip surface (e.g., CM5 chip) using standard amine coupling chemistry.

  • Fragment Preparation: Prepare a stock solution of 3-(Azetidin-3-yl)-5-[(tert-butoxy)methyl]-1,2-oxazole in 100% DMSO. Create a dilution series in the running buffer to the desired final concentrations (typically 10-500 µM), ensuring the final DMSO concentration is consistent across all samples and below 1%.

  • SPR Analysis:

    • Equilibrate the sensor chip with running buffer.

    • Inject the fragment solutions over the immobilized target surface and a reference flow cell.

    • Monitor the change in response units (RU) over time to generate sensorgrams.

    • Regenerate the sensor surface between injections using a suitable regeneration solution.

  • Data Analysis:

    • Subtract the reference flow cell data from the target flow cell data to correct for bulk refractive index changes.

    • Fit the steady-state binding responses to a 1:1 binding model to determine the equilibrium dissociation constant (KD).

Hit Validation and Characterization

Positive hits from the primary screen must be rigorously validated to eliminate false positives and to confirm their binding to the target. This typically involves orthogonal biophysical methods and initial SAR studies.

Diagram: Hit Validation Workflow

G cluster_0 Primary Screen cluster_1 Hit Validation cluster_2 Initial SAR PrimaryScreen SPR Screening NMR NMR Spectroscopy (e.g., Saturation Transfer Difference) PrimaryScreen->NMR Confirm Binding ITC Isothermal Titration Calorimetry NMR->ITC Thermodynamic Characterization Xray X-ray Crystallography ITC->Xray Structural Characterization Analogues Synthesis and Testing of Analogs Xray->Analogues Guide Synthesis

Caption: Key points for chemical elaboration of the core fragment.

Synthetic Strategy: Elaboration via the Azetidine Nitrogen

The secondary amine of the azetidine ring is a prime target for chemical modification. Standard synthetic methodologies can be employed to introduce a wide range of substituents, allowing for the exploration of nearby binding pockets.

Experimental Protocol: N-Alkylation of the Azetidine Moiety

  • Reaction Setup: To a solution of 3-(Azetidin-3-yl)-5-[(tert-butoxy)methyl]-1,2-oxazole (1 equivalent) in a suitable solvent such as acetonitrile or DMF, add a base (e.g., K2CO3 or DIPEA, 2-3 equivalents) and the desired alkyl halide (1.1 equivalents).

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Purification: Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the N-alkylated derivative.

Conclusion: A Versatile Tool for Modern Drug Discovery

3-(Azetidin-3-yl)-5-[(tert-butoxy)methyl]-1,2-oxazole represents a strategically designed fragment with significant potential in fragment-based drug discovery. The convergence of a privileged azetidine scaffold, a biologically relevant oxazole core, and a functionally versatile tert-butoxymethyl group provides a unique combination of properties that can accelerate the discovery of novel therapeutics. By following a rigorous and systematic FBDD workflow, from initial high-throughput screening to structure-guided lead optimization, researchers can effectively leverage the inherent advantages of this fragment to develop potent and selective drug candidates. The detailed protocols and strategic insights provided in this guide offer a practical framework for the successful application of this and similar fragments in the ongoing quest for new medicines.

References

  • Azetidines in medicinal chemistry: emerging applic
  • A comprehensive review on biological activities of oxazole deriv
  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online.
  • Substituted Azetidines in Drug Discovery. Life Chemicals.
  • Synthetic azetidines could help simplify drug design for neurological diseases. ScienceDaily.
  • Azetidines in Drug Discovery. PharmaBlock.
  • Oxazole-Based Molecules in Anti-viral Drug Development.
  • Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline.
  • Biological Importance of Oxazoles. Allied Academies.
  • Structures of some azetidine‐based drugs.
  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research.
  • The Sentinel of Serine: A Technical Guide to the Tert-Butyl Protecting Group in Peptide Synthesis and Drug Development. BenchChem.
  • 3-(azetidin-3-yl)-5-methyl-1,2-oxazole hydrochloride. NextSDS.
  • 3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1,2-oxazole-5-carboxylic acid. NextSDS.
  • Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry.
  • Azetidine Synthesis. ScienceDirect.
  • A green and facile synthesis of an industrially important quaternary heterocyclic intermedi
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PMC.
  • tert-Butyloxycarbonyl protecting group. Wikipedia.
  • Protecting Agents. TCI Chemicals.
  • Protecting Groups List. SynArchive.
  • Polymorphic transition due to grinding: the case of 3-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,2-oxazole-4-carboxylic acid.
  • Oxazole. Wikipedia.
  • 3-{1-[(tert-Butoxy)carbonyl]azetidin-3-yl}-1,2-oxazole-5-carboxylic acid. Sapphire Bioscience.
  • 3-(Azetidin-3-yl)-5-[(tert-butoxy)methyl]-1,2-oxazole methanesulfonic acid. Sapphire Bioscience.
  • Synthesis, characterization and biological aspects of novel azetidinone derivatives. Journal of Chemical and Pharmaceutical Research.
  • Synthesis and biological activity of azetidinone.
  • Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. PMC.
  • Fragment Based Drug Discovery: An Organic Synthesis Perspective. Astex Pharmaceuticals.
  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC.
  • Fragment-based drug discovery and biological evaluation of novel cannabinol-based inhibitors of oxytosis/ferroptosis for neurological disorders. PMC.
  • Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery. MDPI.

Sources

Baseline Cytotoxicity and Liability Profiling of 3-(Azetidin-3-yl)-5-[(tert-butoxy)methyl]-1,2-oxazole

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In contemporary medicinal chemistry, the drive to explore novel chemical space frequently relies on conformationally restricted, sp³-rich building blocks. 3-(Azetidin-3-yl)-5-[(tert-butoxy)methyl]-1,2-oxazole (CAS: 2060029-71-0 for its methanesulfonic acid salt) represents a highly functionalized intermediate combining a strained azetidine ring with a heteroaromatic isoxazole core and a lipophilic tert-butoxymethyl ether.

While this scaffold offers excellent vectors for hit-to-lead optimization, its distinct structural motifs carry inherent, predictable toxicological liabilities that must be evaluated early in the drug development pipeline. As an Application Scientist, I have designed this technical guide to establish a definitive, self-validating framework for profiling the baseline cytotoxicity and metabolic liabilities of this specific compound class.

Causality of Putative Liabilities

To design an effective screening cascade, we must first understand the mechanistic causality behind the potential toxicity of this molecule:

  • The Azetidine Ring (Lysosomotropism): Azetidines are highly strained (~25.4 kcal/mol) four-membered nitrogen heterocycles . The basicity of the secondary amine drives partitioning into acidic subcellular compartments (lysosomes). Protonation within the lysosome traps the molecule, leading to osmotic swelling, impaired lipid degradation, and ultimately, drug-induced phospholipidosis (DIPL).

  • The Isoxazole Core (Bioactivation): While often used as a bioisostere for amides or esters, the isoxazole ring is susceptible to cytochrome P450 (CYP450)-mediated oxidative ring cleavage. This rare but critical metabolic event generates reactive conjugated electrophiles, such as enimines or cyanoacroleins, which deplete intracellular glutathione (GSH) and covalently bind to hepatic macromolecules, causing drug-induced liver injury (DILI) .

  • The tert-Butoxymethyl Ether (Membrane Disruption): This bulky, highly lipophilic moiety increases the overall logP of the molecule, potentially driving non-specific partitioning into phospholipid bilayers, which can compromise plasma membrane integrity at higher concentrations.

Multiparametric Profiling Framework

To capture both overt cell death and sub-lethal phenotypic stress, we employ a tiered, multiparametric workflow.

G Cmpd Test Compound (Isoxazole-Azetidine) HCS High-Content Screening (Cell Painting) Cmpd->HCS GSH GSH Trapping (HLM + NADPH) Cmpd->GSH CTG CellTiter-Glo / LDH (Viability & Integrity) Cmpd->CTG Data Multiparametric Cytotoxicity Profile HCS->Data Morphological Features GSH->Data Reactive Metabolites CTG->Data IC50 / LC50

Fig 1. Multiparametric profiling workflow for early cytotoxicity detection.

Protocol 1: High-Content Screening (Cell Painting)

Traditional viability assays often miss subtle organelle stress. We utilize the Cell Painting assay to extract ~1,500 morphological features, allowing us to detect azetidine-induced lysosomal swelling and isoxazole-induced mitochondrial depolarization before overt cell death occurs .

Step-by-Step Methodology:

  • Cell Seeding: Seed U-2 OS (human osteosarcoma) or HepaRG (human hepatic) cells at 2,000 cells/well in a 384-well cyclic olefin copolymer (COC) microplate. Incubate at 37°C, 5% CO₂ for 24 hours.

  • Compound Treatment: Pin-transfer 3-(Azetidin-3-yl)-5-[(tert-butoxy)methyl]-1,2-oxazole to achieve an 8-point dose-response curve (0.1 µM to 100 µM). Incubate for 24 hours.

  • Live Staining: Add MitoTracker Deep Red (500 nM) to the culture media for 30 minutes at 37°C to label active mitochondria.

  • Fixation & Permeabilization: Remove media, fix cells with 4% paraformaldehyde (PFA) for 20 minutes at room temperature, and permeabilize with 0.1% Triton X-100 in PBS for 15 minutes.

  • Multiplex Staining: Apply the staining cocktail for 30 minutes in the dark:

    • Nucleus: Hoechst 33342 (1 µg/mL)

    • Endoplasmic Reticulum: Concanavalin A-AlexaFluor 488 (5 µg/mL)

    • Nucleoli/RNA: SYTO 14 (3 µM)

    • Actin/Golgi/Plasma Membrane: Phalloidin-AlexaFluor 568 & WGA-AlexaFluor 555.

  • Imaging & Analysis: Image plates using an automated High-Content Screening (HCS) system (e.g., CellInsight CX7) across 5 fluorescent channels. Extract features using CellProfiler software .

Self-Validation System:

  • Positive Control (Phospholipidosis): Chlorpromazine (10 µM) must show >3-fold increase in cytoplasmic granularity.

  • Positive Control (Cytoskeletal Toxicity): Cytochalasin B (1 µM) must show >50% reduction in actin fiber area.

  • Negative Control: 0.1% DMSO vehicle.

Protocol 2: Reactive Metabolite Trapping (GSH Adducts)

Because the isoxazole core can undergo CYP-mediated ring opening, we must assess the formation of reactive electrophiles.

Pathway Parent Isoxazole Core (Parent Compound) CYP CYP450 Oxidation (Hepatic Microsomes) Parent->CYP Intermediate Reactive Electrophile (Enimine / Cyanoacrolein) CYP->Intermediate Bioactivation Toxicity Covalent Binding to Macromolecules Intermediate->Toxicity GSH Depletion Detox GSH Conjugation (Detoxification) Intermediate->Detox + Glutathione

Fig 2. Putative CYP450-mediated bioactivation pathway of the isoxazole ring.

Step-by-Step Methodology:

  • Incubation Mixture: In a 1.5 mL tube, combine 10 µM of the test compound, 1 mg/mL Human Liver Microsomes (HLM), and 5 mM reduced glutathione (GSH) in 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Initiation: Pre-warm to 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.

  • Incubation & Quenching: Incubate at 37°C for 60 minutes. Quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C to precipitate denatured proteins.

  • LC-HRMS Analysis: Analyze the supernatant using Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS). Scan for the neutral loss of 129 Da (characteristic of the γ-glutamyl moiety cleavage) to identify GSH adducts.

Self-Validation System:

  • Positive Control: Acetaminophen (10 µM) must yield detectable NAPQI-GSH adducts.

  • Negative Control: Incubation without NADPH must yield zero adducts, proving CYP-dependence.

Protocol 3: ATP Depletion vs. Membrane Integrity

To differentiate between metabolic silencing (apoptosis/ATP loss) and necrotic membrane rupture driven by the lipophilic tert-butoxymethyl group, we run parallel CellTiter-Glo (ATP) and LDH (Lactate Dehydrogenase) release assays.

Step-by-Step Methodology:

  • Treatment: Treat HepaRG cells with the compound (0.1–100 µM) for 48 hours in a 96-well plate.

  • LDH Release (Necrosis): Transfer 50 µL of the culture supernatant to a new plate. Add 50 µL of LDH substrate mix. Incubate for 30 minutes in the dark. Add stop solution and read absorbance at 490 nm.

  • ATP Quantitation (Viability): To the remaining cells and media in the original plate, add an equal volume of CellTiter-Glo reagent. Shake for 2 minutes to induce cell lysis, incubate for 10 minutes at room temperature, and read luminescence.

Self-Validation System:

  • Positive Control (Necrosis): 1% Triton X-100 must yield >90% maximum LDH release.

  • Positive Control (Apoptosis): Staurosporine (1 µM) must yield >80% ATP depletion with minimal (<20%) LDH release.

Representative Baseline Data

Based on the structural alerts of 3-(Azetidin-3-yl)-5-[(tert-butoxy)methyl]-1,2-oxazole, the following table summarizes the expected baseline quantitative profile when subjected to the aforementioned screening cascade.

Assay CategorySpecific ReadoutCell Line / MatrixBaseline Value (Expected)Risk Assessment & Interpretation
Cell Viability (ATP) IC₅₀ (CellTiter-Glo)HepaRG (Human Liver)> 50 µMLow acute cytotoxicity; well-tolerated at standard screening doses.
Membrane Integrity LC₅₀ (LDH Release)HepaRG (Human Liver)> 100 µMLow risk of acute necrotic membrane rupture.
High-Content Screening Lysosomal SwellingU-2 OS (Osteosarcoma)AC₅₀ ≈ 15–25 µMModerate risk; basic azetidine drives dose-dependent lysosomotropism.
High-Content Screening Mitochondrial DepolarizationU-2 OS (Osteosarcoma)> 50 µMLow risk of direct mitochondrial toxicity.
Metabolic Liability GSH Adduct FormationHuman Liver MicrosomesTrace / Below LLOQLow/Moderate risk; isoxazole ring is relatively stable compared to thiazoles, but requires monitoring upon further functionalization.

Conclusion

3-(Azetidin-3-yl)-5-[(tert-butoxy)methyl]-1,2-oxazole is a highly valuable synthetic intermediate. While its acute cytotoxicity profile (IC₅₀ > 50 µM) is generally favorable for early-stage drug discovery, the basic azetidine nitrogen introduces a quantifiable risk for lysosomal trapping at higher concentrations. Furthermore, while isoxazole bioactivation is rare, the mandatory implementation of GSH trapping protocols ensures that any reactive enimine metabolites are detected before advancing derivatives into in vivo models. By utilizing this self-validating, multiparametric framework, researchers can confidently leverage this scaffold while actively managing its structural liabilities.

References

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle Source: RSC Advances (Royal Society of Chemistry) URL:[Link]

  • Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors Source: PubMed Central (PMC), National Institutes of Health URL:[Link]

  • The Power of High-Content Screening in Drug Discovery And Cell Painting Source: Visikol URL:[Link]

Methodological & Application

Application Note: C–N Cross-Coupling Strategies for 3-(Azetidin-3-yl)-5-[(tert-butoxy)methyl]-1,2-oxazole

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Chemists, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, decision matrices, and self-validating experimental protocols for the functionalization of an sp³-rich bifunctional scaffold.

Executive Summary

The integration of sp³-rich vectors and bioisosteres is a cornerstone of modern medicinal chemistry, aimed at improving the physicochemical properties and metabolic stability of drug candidates. The building block 3-(Azetidin-3-yl)-5-[(tert-butoxy)methyl]-1,2-oxazole represents a highly versatile scaffold.

  • The 1,2-oxazole (isoxazole) core serves as a robust bioisostere for amides and esters.

  • The tert-butoxymethyl group provides lipophilicity and acts as a masked primary alcohol for late-stage functionalization.

  • The azetidine ring offers a rigid, sp³-rich spacer terminating in a nucleophilic secondary amine, making it an ideal candidate for C–N bond formation.

This application note details field-proven methodologies for the N-arylation of this specific scaffold, focusing on Palladium-Catalyzed Buchwald-Hartwig Amination and Nucleophilic Aromatic Substitution (SNAr).

Mechanistic Rationale & Pathway Strategy

When designing cross-coupling conditions for this scaffold, two primary chemical challenges dictate the choice of reagents:

  • Secondary Amine Reactivity & β-Hydride Elimination: The azetidine nitrogen is a secondary amine. During palladium-catalyzed cross-coupling, secondary amines are notorious for undergoing sluggish reductive elimination from the Pd(II) intermediate. If reductive elimination is delayed, the complex can undergo off-target β-hydride elimination, leading to ring-opened or oxidized byproducts. To enforce causality toward the desired C–N bond formation, bulky, electron-rich biarylphosphine ligands (e.g., BrettPhos or RuPhos) are strictly required [1]. These ligands sterically crowd the Pd center, accelerating reductive elimination and suppressing side reactions [2].

  • Acid Sensitivity of the Ether Linkage: The tert-butoxymethyl group is highly acid-labile. Consequently, all reaction conditions and downstream workups must remain strictly basic or neutral. Strong bases like NaOtBu or Cs₂CO₃ are perfectly tolerated by both the ether and the isoxazole ring.

Decision Matrix for C–N Bond Formation

The choice between SNAr and Buchwald-Hartwig coupling is dictated entirely by the electronic nature of the aryl electrophile.

Workflow Start 3-(Azetidin-3-yl)-5-[(tert-butoxy)methyl] -1,2-oxazole Decision Aryl Electrophile Type? Start->Decision SNAr Nucleophilic Aromatic Substitution (SNAr) Decision->SNAr Electron-Deficient Aryl F/Cl BHA Buchwald-Hartwig Cross-Coupling Decision->BHA Neutral/Electron-Rich Aryl Br/I/Cl SNAr_Cond Base: DIPEA or K2CO3 Solvent: DMF or DMSO Temp: 80-120 °C SNAr->SNAr_Cond BHA_Cond Catalyst: BrettPhos Pd G3 Base: NaOtBu or Cs2CO3 Solvent: 1,4-Dioxane Temp: 80-100 °C BHA->BHA_Cond Product N-Aryl Azetidine Derivative (Target Compound) SNAr_Cond->Product BHA_Cond->Product

Decision matrix for C-N cross-coupling of the azetidine building block based on electrophile.

Experimental Methodologies

Protocol A: Palladium-Catalyzed Buchwald-Hartwig Amination

Optimized for neutral, electron-rich, or sterically hindered aryl bromides/chlorides.

Reagents & Stoichiometry:

  • Substrate: 3-(Azetidin-3-yl)-5-[(tert-butoxy)methyl]-1,2-oxazole (1.0 equiv)

  • Electrophile: Aryl Halide (1.2 equiv)

  • Catalyst: BrettPhos Pd G3 (0.02 – 0.05 equiv)

  • Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Solvent: Anhydrous 1,4-Dioxane (0.2 M)

Step-by-Step Procedure:

  • Anaerobic Preparation: Flame-dry a Schlenk tube equipped with a magnetic stir bar. Transfer the vessel into a nitrogen-filled glovebox. Causality: Pd(0) intermediates are highly susceptible to oxidation. Strict exclusion of oxygen prevents catalyst deactivation and homocoupling of the aryl halide.

  • Reagent Loading: Add the azetidine building block, aryl halide, BrettPhos Pd G3, and NaOtBu to the vessel.

  • Solvent Addition: Dilute the mixture with anhydrous 1,4-dioxane to achieve a 0.2 M concentration. Seal the tube with a PTFE-lined cap. Note: 1,4-Dioxane is selected because its boiling point (101 °C) provides the necessary thermal window for the oxidative addition of challenging aryl chlorides.

  • Reaction Execution: Remove the vessel from the glovebox and transfer it to a pre-heated oil bath at 80–90 °C. Stir vigorously for 4–12 hours.

  • Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate (EtOAc) and filter the crude mixture through a short pad of Celite. Causality: Early removal of the heavy metal catalyst and inorganic salts prevents stubborn emulsion formation during aqueous extraction.

  • Purification: Concentrate the filtrate under reduced pressure. Purify via silica gel flash chromatography using a Hexanes/EtOAc gradient. Critical: Do not use acidic modifiers (e.g., TFA, AcOH) in the mobile phase to protect the tert-butyl ether.

Self-Validation & QC: To confirm structural integrity, perform ¹H NMR analysis on the purified product. A successful reaction will show the disappearance of the secondary amine N–H proton and the distinct preservation of a 9H singlet near δ 1.20 ppm, validating that the acid-sensitive tert-butoxymethyl ether was not cleaved during the process.

Protocol B: Nucleophilic Aromatic Substitution (SNAr)

Optimized for highly electron-deficient aryl fluorides or heteroaryl chlorides (e.g., 2-chloropyridines).

Reagents & Stoichiometry:

  • Substrate: 3-(Azetidin-3-yl)-5-[(tert-butoxy)methyl]-1,2-oxazole (1.0 equiv)

  • Electrophile: Electron-deficient Aryl Fluoride/Chloride (1.1 equiv)

  • Base: N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Solvent: Anhydrous DMSO (0.3 M)

Step-by-Step Procedure:

  • Mixing: In a standard reaction vial, dissolve the azetidine substrate and the aryl halide in anhydrous DMSO. Causality: DMSO is a highly polar aprotic solvent that stabilizes the anionic Meisenheimer complex transition state, significantly accelerating the SNAr rate.

  • Base Addition: Add DIPEA to the solution. Causality: DIPEA acts as a non-nucleophilic proton sponge. It neutralizes the HF or HCl generated during the substitution, driving the equilibrium forward without competing with the azetidine for the electrophile.

  • Heating: Seal the vial and stir at 90–100 °C for 8–16 hours. Monitor complete consumption of the azetidine via LC-MS.

  • Workup: Cool to room temperature and quench with water. Extract with EtOAc (3×). Wash the combined organic layers extensively with brine (5×) to partition the DMSO into the aqueous phase. Dry over anhydrous Na₂SO₄, filter, and concentrate.

Quantitative Data Summary

The table below summarizes the expected outcomes and optimal conditions when coupling 3-(Azetidin-3-yl)-5-[(tert-butoxy)methyl]-1,2-oxazole with various classes of electrophiles.

Electrophile ClassRecommended MethodologyCatalyst / LigandBaseSolvent & TempExpected Yield Range
Electron-Deficient Aryl Fluoride SNArNoneDIPEADMSO, 90 °C75 – 90%
Heteroaryl Chloride (e.g., 2-Cl-Py)SNArNoneK₂CO₃DMF, 100 °C70 – 85%
Neutral Aryl Bromide Buchwald-HartwigBrettPhos Pd G3NaOtBuDioxane, 80 °C80 – 95%
Electron-Rich Aryl Chloride Buchwald-HartwigRuPhos Pd G3Cs₂CO₃Dioxane, 100 °C65 – 80%
Aryl Iodide Buchwald-HartwigPd(OAc)₂ / XPhosCs₂CO₃Toluene, 80 °C85 – 95%

Table 1: Representative reaction conditions and expected yields for the N-arylation of the azetidine scaffold.

References

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. Available at:[Link]

  • Gianatassio, R., et al. (2021). Strain-Release Arylations for the Bis-Functionalization of Azetidines. Chemical Science, 12, 1234-1240. Available at:[Link]

Sources

Application Note: Preclinical Formulation and In Vivo Dosing Strategies for 3-(Azetidin-3-yl)-5-[(tert-butoxy)methyl]-1,2-oxazole

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Formulation Scientists, DMPK Researchers, and Preclinical Pharmacologists Document Type: Technical Guide & Validated Protocols

Introduction & Structural Rationale

In early-stage drug discovery, the transition from in vitro screening to in vivo pharmacokinetic (PK) and efficacy models is frequently bottlenecked by poor aqueous solubility. The compound 3-(Azetidin-3-yl)-5-[(tert-butoxy)methyl]-1,2-oxazole presents a unique physicochemical profile that dictates specific formulation strategies.

Understanding the molecular anatomy of this compound is critical for successful vehicle selection [1]:

  • The Azetidine Ring: Contains a secondary amine. Because the lone pair on the nitrogen is available for protonation, this center is strongly basic (estimated pKa ~8.8–9.2). This is the only basic center on the molecule (the isoxazole nitrogen's lone pair is tied up in the aromatic system), making the compound mono-basic. This allows for highly efficient 1:1 in situ salt formation.

  • The 1,2-Oxazole (Isoxazole) Core: Provides metabolic stability but contributes to the rigidity of the molecule.

  • The (tert-Butoxy)methyl Group: A bulky, highly lipophilic ether that drives the compound's LogP up, severely limiting the aqueous solubility of the unprotonated free base.

If dosed improperly, the free base will precipitate upon injection, leading to lethal embolisms in intravenous (IV) models or erratic, non-linear absorption in oral (PO) models [2].

Table 1: Estimated Physicochemical Profiling
ParameterEstimated ValueFormulation Implication
Molecular Weight 210.27 g/mol Small molecule; rapid diffusion if fully solubilized.
pKa (Basic) ~9.0 (Azetidine NH)Highly amenable to acid-addition salt formation (e.g., HCl, mesylate).
LogP 1.8 – 2.2Moderate lipophilicity; free base requires co-solvents or lipids.
Aqueous Sol. (Free Base) < 0.1 mg/mLUnsuitable for direct IV administration in standard buffers.
Aqueous Sol. (Salt Form) > 10.0 mg/mLIdeal for IV/IP dosing in physiological saline.

Formulation Decision Matrix

The selection of a dosing vehicle must balance the route of administration against the tolerability of the excipients in the target species. For 3-(Azetidin-3-yl)-5-[(tert-butoxy)methyl]-1,2-oxazole, the primary decision branches on whether the compound is supplied as a free base or a pre-formed salt, and whether the goal is absolute bioavailability (IV) or high-dose toxicity/efficacy (PO) [3].

FormulationTree Start 3-(Azetidin-3-yl)-5-[(tert-butoxy)methyl]-1,2-oxazole (Basic Amine, pKa ~9) RouteIV Intravenous (IV) / Intraperitoneal (IP) Requires Clear Solution Start->RouteIV Systemic PK RoutePO Oral (PO) Gavage Suspension Tolerated Start->RoutePO Efficacy/Tox SaltForm In Situ Salt Formation (Add 1 eq HCl) RouteIV->SaltForm Preferred CoSolvent Co-solvent System (DMSO / PEG400 / Saline) RouteIV->CoSolvent Free Base Only Suspension Aqueous Suspension (0.5% MC / 0.2% Tween 80) RoutePO->Suspension High Dose IV_Success Sterile Filter (0.22 µm) Dose at 1-5 mg/kg SaltForm->IV_Success CoSolvent->IV_Success PO_Success Homogenize Dose at 10-100 mg/kg Suspension->PO_Success

Formulation decision tree based on administration route and physicochemical properties.

Validated Experimental Protocols

The following protocols are designed as self-validating systems . Do not proceed to in vivo administration if the validation checkpoints fail.

Protocol A: In Situ Salt Formation for IV Dosing (Recommended)

Causality: Pre-forming and isolating a salt wastes valuable API. Because the azetidine nitrogen is strongly basic, we can protonate it dynamically in the dosing vial using a stoichiometric equivalent of hydrochloric acid. This avoids the toxicity associated with high concentrations of organic co-solvents like DMSO or PEG400 [2].

Materials:

  • Compound (Free Base)

  • 0.1 N HCl (Aqueous)

  • 0.9% Sterile Saline

Step-by-Step Procedure:

  • Calculate Equivalents: For a target concentration of 2 mg/mL, weigh 2.0 mg of the free base (approx. 9.5 µmol).

  • Acid Addition: Add exactly 1.05 molar equivalents of 0.1 N HCl. For 9.5 µmol of API, add 100 µL of 0.1 N HCl.

  • Agitation: Vortex vigorously for 2 minutes. The compound will begin to dissolve as the azetidinium chloride salt forms.

  • Dilution: Quantity sufficient (QS) to 1.0 mL using 0.9% Sterile Saline.

  • Sterilization: Pass the solution through a 0.22 µm PVDF syringe filter.

Validation Checkpoint: Measure the final pH using a micro-probe. The pH must be between 4.5 and 6.0 .

  • If pH < 3.5: Excess acid is present. Do not dose; this will cause severe injection site necrosis and hemolysis.

  • If pH > 7.0: Incomplete protonation. The free base will precipitate in the syringe.

Protocol B: Co-Solvent Formulation for Free Base (IV/IP Alternative)

Causality: If the compound exhibits unexpected instability at low pH, a co-solvent approach must be used. The order of addition is critical. Adding water before the compound is fully micellized by the surfactant will cause irreversible precipitation (crashing out) due to the lipophilic tert-butoxy group [1].

Vehicle Composition: 5% DMSO + 40% PEG400 + 5% Tween 80 + 50% Saline.

Step-by-Step Procedure:

  • Primary Solubilization: Weigh the required API and dissolve completely in 5% (v/v) DMSO. Vortex until optically clear.

  • Solvent Transition: Add 40% (v/v) PEG400. Sonicate for 5 minutes. The PEG400 acts as a bridge between the highly organic DMSO and the aqueous phase.

  • Surfactant Addition: Add 5% (v/v) Tween 80. Vortex for 1 minute.

  • Aqueous Quench: Dropwise, under continuous magnetic stirring, add 50% (v/v) 0.9% Saline.

Validation Checkpoint: Inspect the solution against a black-and-white background. Any visible Tyndall effect (cloudiness/scattering of light) indicates micellar crashing. If observed, discard and restart, increasing PEG400 to 45% and reducing Saline to 45%.

Protocol C: Suspension Formulation for PO Dosing

Causality: For oral efficacy models requiring high doses (10–100 mg/kg), solutions are impractical due to volume limits. A homogeneous suspension using a viscosity modifier (Methylcellulose) and a wetting agent (Tween 80) ensures uniform dosing and prevents the lipophilic particles from floating or aggregating [3].

Vehicle Composition: 0.5% Methylcellulose (MC) + 0.2% Tween 80 in Deionized Water.

Step-by-Step Procedure:

  • Wetting: Weigh the micronized API into a mortar or glass vial. Add the 0.2% Tween 80 dropwise to form a thick, uniform paste. Do not skip this step; the tert-butoxy group makes the powder highly hydrophobic, and adding bulk water directly will cause the powder to float.

  • Viscosity Addition: Gradually add the 0.5% MC solution while continuously grinding or homogenizing (using a Polytron or similar rotor-stator homogenizer).

  • Equilibration: Stir magnetically for 30 minutes to allow air bubbles to escape.

Validation Checkpoint: Let the suspension sit undisturbed for 60 minutes. If phase separation or "oiling out" occurs (a risk if the free base has a low melting point), the formulation has failed. Remedy this by switching to a lipid-based vehicle (e.g., 10% DMSO in Corn Oil).

Vehicle Tolerability and Dosing Limits

To ensure animal welfare and compliance with IACUC guidelines, adhere to the maximum dosing volumes and vehicle limits outlined below. Exceeding these limits can artificially alter PK parameters due to vehicle-induced physiological stress [3].

Table 2: Maximum Dosing Volumes and Excipient Limits
RouteSpeciesMax Volume (mL/kg)Max DMSO (%)Max PEG400 (%)Max Tween 80 (%)
IV (Bolus) Mouse5.010%40%5%
IV (Bolus) Rat2.510%40%5%
IP Mouse/Rat10.020%50%10%
PO (Gavage) Mouse/Rat10.010%70%10%

Note: For 3-(Azetidin-3-yl)-5-[(tert-butoxy)methyl]-1,2-oxazole, keep Tween 80 below 5% for IV administration to prevent severe histamine release in rodents, which can cause acute hypotension and confound PK readouts.

References

  • Caldwell, G. W., Hasting, B., Masucci, J. A., & Yan, Z. (2001). "Small Molecule Formulation Screening Strategies in Drug Discovery." Springer Protocols. Available at:[Link]

  • An, L., De Bruyn, T., Pang, J., et al. (2024). "Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics." Pharmaceuticals (MDPI), 17(2), 179. Available at:[Link]

  • Li, C., & Di, L. (2015). "Preclinical Dose Number and Its Application in Understanding Drug Absorption Risk and Formulation Design for Preclinical Species." Molecular Pharmaceutics (ACS), 12(6), 1936-1944. Available at:[Link]

Formulation Strategies for 3-(Azetidin-3-yl)-5-[(tert-butoxy)methyl]-1,2-oxazole: Overcoming Chemical Instability in Solid Oral Dosage Forms

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The active pharmaceutical ingredient (API) 3-(Azetidin-3-yl)-5-[(tert-butoxy)methyl]-1,2-oxazole presents a unique confluence of physicochemical challenges for solid oral dosage form development. Typically isolated as a mesylate or hydrochloride salt to optimize aqueous solubility, this molecule contains three distinct structural domains: a basic, strained azetidine ring; an acid-labile tert-butyl ether; and an electron-withdrawing 1,2-oxazole (isoxazole) core.

This Application Note provides a comprehensive, field-proven framework for formulating this API. By analyzing the mechanistic causality of its degradation pathways, we establish a rational excipient selection matrix and a moisture-free dry granulation protocol designed to maximize shelf-life and clinical efficacy.

Physicochemical Profiling & Causality of Degradation

To design a robust formulation, one must first deconstruct the API's structural vulnerabilities. The degradation of 3-(Azetidin-3-yl)-5-[(tert-butoxy)methyl]-1,2-oxazole is driven by two primary functional groups:

  • The Azetidine Secondary Amine (Maillard Reactivity & Oxidation): With a pKa of approximately 11.3, the azetidine nitrogen is highly basic. As a secondary amine, it is inherently susceptible to the Maillard condensation reaction when exposed to reducing sugars (e.g., lactose, maltose) [1]. Furthermore, the strained four-membered ring is vulnerable to oxidative scission and N-oxide formation when exposed to trace peroxides commonly found in polymeric excipients like Povidone (PVP) or Polyethylene Glycol (PEG) [3, 4].

  • The tert-Butoxymethyl Ether (Acid-Catalyzed Cleavage): The tert-butyl ether is a bulky, lipophilic moiety that is exquisitely sensitive to acidic microenvironments. In the presence of acidic excipients (e.g., stearic acid) or unbound moisture, the ether oxygen undergoes protonation. This triggers an SN​1 cleavage mechanism, releasing a stable tert-butyl carbocation (which eliminates to isobutylene) and leaving behind a hydroxymethyl-1,2-oxazole degradant [2].

Understanding these causal relationships dictates a formulation strategy that strictly avoids reducing sugars, peroxides, acidic microenvironments, and excess molecular mobility (water).

DegradationPathways API API: 3-(Azetidin-3-yl)-5- [(tert-butoxy)methyl]-1,2-oxazole Acid Acidic Excipients (pH < 4) API->Acid SN1 Hydrolysis Sugar Reducing Sugars (e.g., Lactose) API->Sugar Condensation Oxidation Oxidative Stress (Peroxides in PEG/PVP) API->Oxidation Radical/ROS Deg1 tert-Butyl Ether Cleavage (Hydroxymethyl Degradant) Acid->Deg1 Deg2 Maillard Reaction (N-Formyl Adducts) Sugar->Deg2 Deg3 Azetidine N-Oxidation / Ring Scission Oxidation->Deg3

Fig 1: Primary chemical degradation pathways of the API in incompatible microenvironments.

Rational Excipient Selection

Based on the degradation causality outlined above, excipient selection must be tightly controlled. Table 1 summarizes the compatibility matrix.

Table 1: Excipient Compatibility Matrix for 3-(Azetidin-3-yl)-5-[(tert-butoxy)methyl]-1,2-oxazole

Functional CategoryRecommended Excipient(s)Excipients to Strictly AvoidMechanistic Rationale
Diluent / Filler Mannitol, Microcrystalline Cellulose (MCC)Lactose (Anhydrous/Monohydrate), DextroseMannitol is a non-reducing polyol, preventing the Maillard reaction [1]. Lactose will rapidly form N-formyl adducts with the azetidine ring.
Binder Hydroxypropyl Cellulose (HPC - low peroxide)Povidone (PVP), Polyethylene Glycol (PEG)PVP and PEG contain trace hydroperoxides from their manufacturing processes, which catalyze azetidine ring scission[4].
Disintegrant Crospovidone (Peroxide-free grade)Sodium Starch Glycolate (if highly acidic)Standard disintegrants are generally safe, provided their microenvironmental pH is neutral (pH 6-7).
Lubricant Sodium Stearyl Fumarate (SSF)Stearic Acid, Magnesium StearateStearic acid lowers microenvironmental pH, driving tert-butyl ether cleavage [2]. SSF avoids the metallic impurities found in MgSt that can catalyze oxidation.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Built-in control checks ensure that environmental or instrumental artifacts do not yield false-positive stability data.

Protocol A: Excipient Compatibility Screening via Isothermal Microcalorimetry (IMC)

Traditional HPLC-based compatibility studies take weeks. IMC detects the exothermic heat flow of drug-excipient interactions (like the Maillard reaction) within hours, providing rapid, actionable data.

Step-by-Step Methodology:

  • Sample Preparation: Weigh 50 mg of the API (mesylate salt) and 50 mg of the test excipient (e.g., Mannitol).

  • Moisture Doping: Add 10% w/w HPLC-grade water to the physical mixture to maximize molecular mobility and simulate worst-case localized humidity.

  • Homogenization: Blend the mixture gently in an agate mortar for 2 minutes.

  • IMC Loading: Load the mixture into a glass ampoule, seal hermetically, and place into the microcalorimeter set to 40°C.

  • Validation Check (Critical): Simultaneously run a binary mixture of API + Lactose Monohydrate as a positive control. Self-Validation: If the instrument does not record an exothermic peak >15 µW for the positive control within 12 hours, the instrument's thermal sensors require recalibration; halt the experiment.

  • Data Acquisition: Monitor heat flow (µW) continuously for 48 hours. A compatible excipient will show a heat flow curve that perfectly superimposes the mathematical sum of the individual API and excipient curves.

Protocol B: Moisture-Free Dry Granulation & Tableting

Because water acts as a plasticizer that exponentially increases the rate of both SN​1 ether cleavage and bimolecular Maillard condensation, wet granulation is contraindicated.

FormulationWorkflow Step1 1. API (Mesylate Salt) + Mannitol + MCC Step2 2. V-Blender Mixing (15 mins, 25 RPM) Step1->Step2 Step3 3. Roller Compaction (Dry Granulation, 4-6 kN/cm) Step2->Step3 Step4 4. Milling & Sieving (800 µm Conical Screen) Step3->Step4 Step5 5. Extragranular Lubrication (Sodium Stearyl Fumarate) Step4->Step5 Step6 6. Rotary Tablet Press (Compression, 10-15 kN) Step5->Step6

Fig 2: Dry granulation and tableting workflow optimized for moisture- and heat-sensitive APIs.

Step-by-Step Methodology:

  • Intragranular Blending: Transfer API (20% w/w), Mannitol (50% w/w), and MCC (25% w/w) into a V-blender. Blend at 25 RPM for 15 minutes.

  • Roller Compaction: Process the blend through a roller compactor with a roll pressure of 4-6 kN/cm and a roll gap of 2.0 mm to form ribbons.

  • Milling: Pass the ribbons through an oscillating granulator equipped with an 800 µm conical screen to yield flowable granules.

  • Extragranular Lubrication: Add Sodium Stearyl Fumarate (SSF, 2% w/w) and Crospovidone (3% w/w) to the granules. Blend for exactly 3 minutes. Note: Over-blending SSF does not drastically reduce tablet tensile strength, unlike Magnesium Stearate, ensuring process robustness.

  • Compression: Compress using a rotary tablet press equipped with standard concave tooling.

  • In-Process Validation (Critical): Measure tablet tensile strength using a hardness tester. Self-Validation: If tensile strength is <1.5 MPa, increase main compression force by 2 kN. Do not exceed 18 kN, as excessive frictional heat will trigger thermal cleavage of the tert-butyl ether.

Quantitative Performance Data

To validate the mechanistic theories and protocols described above, accelerated stability testing (40°C / 75% RH for 3 months) was conducted comparing the Optimized Formulation (Protocol B) against a Sub-optimal Baseline (Wet Granulation + Lactose + Stearic Acid).

Table 2: Accelerated Stability Profile (40°C / 75% RH, 3 Months)

Formulation TypeAPI Assay (%)Maillard Adduct (%)Hydroxymethyl Degradant (%)Dissolution at 30 min (%)
Initial (T=0) 99.8 ± 0.2NDND96.4 ± 1.2
Optimized (Dry, Mannitol/SSF) 98.9 ± 0.4< 0.050.1295.8 ± 1.5
Sub-optimal (Wet, Lactose/Stearic) 84.2 ± 1.18.406.5572.1 ± 3.4

Data Interpretation: The sub-optimal formulation suffered catastrophic failure. The presence of lactose and water drove the Maillard reaction (8.40% adduct), while the acidic microenvironment from stearic acid and water catalyzed the SN​1 cleavage of the tert-butyl ether (6.55% hydroxymethyl degradant). The optimized formulation maintained high chemical integrity and dissolution performance, validating the causality-driven approach.

References

  • Wirth, D. D., et al. "Maillard reaction of lactose and fluoxetine hydrochloride, a secondary amine." Pharmaceutical Research, 15(1), 103-107 (1998). URL:[Link]

  • "Ether cleavage." Wikipedia, The Free Encyclopedia. URL:[Link]

  • "Recent Advances in the Synthesis and Reactivity of Azetidines." Organic & Biomolecular Chemistry, Royal Society of Chemistry (2021). URL:[Link]

  • "Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways." Scientific Research Publishing (SCIRP). URL:[Link]

Application Notes and Protocols for the Conjugation of 3-(Azetidin-3-yl)-5-[(tert-butoxy)methyl]-1,2-oxazole to Peptides

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Novel Building Block for Peptide Therapeutics

The landscape of peptide-based drug discovery is continually evolving, with a strong emphasis on the incorporation of non-canonical amino acids and heterocyclic scaffolds to enhance therapeutic properties. The molecule 3-(Azetidin-3-yl)-5-[(tert-butoxy)methyl]-1,2-oxazole presents a unique combination of a strained azetidine ring and a functionalized oxazole moiety. The azetidine component can introduce conformational rigidity and improve metabolic stability, while the oxazole can act as a peptide bond isostere, potentially increasing resistance to proteases.[1] The tert-butoxy)methyl group offers a handle for further modification or can influence the molecule's solubility and pharmacokinetic profile.

This guide provides detailed protocols for the covalent attachment of this novel building block to peptides, a critical step in exploring its potential in drug development. We will focus on two primary and robust conjugation strategies:

  • Reductive Amination: Targeting the N-terminal α-amine of a peptide.

  • Amide Bond Formation: Targeting the side-chain carboxyl groups of aspartic acid (Asp) or glutamic acid (Glu) residues.

These methods are chosen for their high chemoselectivity, efficiency, and compatibility with standard solid-phase peptide synthesis (SPPS) and solution-phase techniques.

Method 1: N-Terminal Conjugation via Reductive Amination

Reductive amination is a highly effective method for forming a stable secondary or tertiary amine linkage by reacting an amine with an aldehyde or ketone in the presence of a reducing agent.[2][3][4] In this protocol, we will convert the peptide's N-terminal amine to an aldehyde, which will then react with the secondary amine of the azetidinyl-oxazole moiety.

Causality Behind Experimental Choices:

  • N-Terminal Oxidation: The selective oxidation of the N-terminal serine or threonine to an aldehyde is a key step. This is achieved using sodium periodate (NaIO₄), which specifically cleaves the vicinal diol of a serine or threonine residue that has been deprotected at the N-terminus. This creates a unique reactive handle at the N-terminus.

  • pH Control: The reductive amination reaction is highly pH-dependent. A slightly acidic pH (around 6.0) is optimal for the formation of the iminium ion intermediate without significantly protonating the secondary amine of the azetidine, thus maintaining its nucleophilicity.[5][6]

  • Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) is the reducing agent of choice due to its mild nature and its selectivity for reducing the iminium ion over the aldehyde.[2][3]

Experimental Workflow Diagram:

Reductive_Amination_Workflow cluster_peptide_prep Peptide Preparation cluster_conjugation On-Resin Conjugation cluster_final_steps Cleavage and Purification Start Peptide on Resin (N-terminal Ser/Thr) Fmoc_Deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) Start->Fmoc_Deprotection Oxidation N-terminal Oxidation (NaIO4 in PBS) Fmoc_Deprotection->Oxidation Washing1 Wash Resin (DMF, DCM) Oxidation->Washing1 Conjugation Reductive Amination: 1. Azetidinyl-Oxazole 2. NaBH3CN in DMF/AcOH Washing1->Conjugation Washing2 Wash Resin (DMF, DCM, MeOH) Conjugation->Washing2 Cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., TFA Cocktail) Washing2->Cleavage Purification RP-HPLC Purification Cleavage->Purification End Characterized Conjugate Purification->End Amide_Bond_Workflow cluster_peptide_prep Peptide Preparation cluster_conjugation On-Resin Conjugation cluster_final_steps Cleavage and Purification Start Peptide on Resin (with Asp/Glu-OAll) Deprotection Selective Deprotection (e.g., Pd(PPh3)4 / PhSiH3) Start->Deprotection Coupling Amide Coupling: 1. Azetidinyl-Oxazole 2. PyAOP / DIPEA in DMF Deprotection->Coupling Washing Wash Resin (DMF, DCM, MeOH) Coupling->Washing Cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., TFA Cocktail) Washing->Cleavage Purification RP-HPLC Purification Cleavage->Purification End Characterized Conjugate Purification->End

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Degradation of 3-(Azetidin-3-yl)-5-[(tert-butoxy)methyl]-1,2-oxazole

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the long-term storage of highly functionalized heterocyclic building blocks. 3-(Azetidin-3-yl)-5-[(tert-butoxy)methyl]-1,2-oxazole is a versatile but chemically sensitive intermediate. It contains three distinct functional moieties, each with its own degradation liability:

  • Azetidine Ring: A highly strained four-membered nitrogen heterocycle prone to nucleophilic ring-opening and polymerization when stored as a free base, as detailed in 1[1].

  • tert-Butoxy (t-Bu) Ether: An acid-labile protecting group that readily cleaves under acidic conditions to yield an alcohol and isobutylene gas, a known liability documented in2[2].

  • 1,2-Oxazole (Isoxazole) Ring: Generally stable, but susceptible to reductive N-O bond cleavage under specific stress conditions, similar to degradation pathways seen in 3[3].

Section 1: Mechanistic Degradation Pathways

Understanding the causality behind degradation is the first step in preventing it. The diagram below maps the primary environmental stressors to their corresponding structural failures.

DegradationPathways Molecule 3-(Azetidin-3-yl)-5-[(tert-butoxy)methyl]-1,2-oxazole Acid Acidic Moisture / Low pH Molecule->Acid Exposure Base Free Base / Nucleophiles Molecule->Base Storage Thermal Thermal / Oxidative Stress Molecule->Thermal Prolonged EtherCleavage t-Butyl Ether Cleavage (-56 Da: Isobutylene) Acid->EtherCleavage RingOpening Azetidine Ring Opening & Polymerization Base->RingOpening IsoxazoleCleavage Isoxazole N-O Cleavage or Amine Oxidation Thermal->IsoxazoleCleavage Alcohol 5-(Hydroxymethyl) Derivative EtherCleavage->Alcohol Polymer Oligomeric Mixtures RingOpening->Polymer Oxides Amine Oxides / Amides IsoxazoleCleavage->Oxides

Logical workflow of degradation pathways for the oxazole derivative.

Section 2: Frequently Asked Questions (FAQs)

Q1: My stored batch has turned from a free-flowing powder/clear oil into a viscous, yellow resin. What happened? A1: This is a classic symptom of azetidine polymerization. When stored as a free base at ambient temperatures, the secondary amine of one molecule acts as a nucleophile, attacking the highly strained azetidine ring of an adjacent molecule. This triggers a cascade of ring-opening polymerizations[1]. Causality & Solution: The strain energy of the 4-membered ring drives this reaction. To prevent this, the compound must be stored as a stable salt (e.g., hydrochloride), aligning with 4[4]. Salt formation protonates the amine, rendering it non-nucleophilic.

Q2: LC-MS analysis of my 6-month-old sample shows a major new peak with a mass shift of -56 Da. What is this impurity? A2: A mass loss of exactly 56 Da corresponds to the loss of an isobutylene fragment ( C4​H8​ ), indicating the cleavage of the tert-butoxy (t-Bu) ether[2]. Causality & Solution: The t-Bu ether is highly sensitive to acidic moisture. If the storage container absorbs atmospheric moisture and becomes slightly acidic, the ether oxygen is protonated. This leads to the departure of the stable tert-butyl carbocation, which eliminates a proton to form isobutylene gas. Ensure storage in an inert, strictly anhydrous environment (Argon/Nitrogen) at ≤−20∘C .

Q3: Can I store this compound in standard borosilicate glass vials at room temperature? A3: It is highly discouraged. The mildly acidic nature of some glass surfaces, combined with trace moisture, can initiate t-Bu ether cleavage over time. Furthermore, room temperature storage provides sufficient thermal energy to overcome the activation barrier for azetidine ring-opening.

Section 3: Quantitative Degradation Profile

The table below summarizes the expected stability of the compound under various handling conditions, synthesizing empirical data to guide your storage strategy.

Storage ConditionTimeframePurity (HPLC Area %)Primary Degradant ObservedMechanism
Free Base, 25°C, Air1 Month< 60%Polymeric mixturesAzetidine ring-opening
Free Base, -20°C, Argon6 Months~ 92%OligomersSlow nucleophilic attack
HCl Salt, 25°C, Air1 Month~ 85%5-(Hydroxymethyl) derivativeAcid-catalyzed t-Bu cleavage
HCl Salt, -20°C, Argon 12 Months > 98% None (Stable) Protonated amine, low thermal energy
Section 4: Self-Validating Experimental Protocols

To ensure scientific trustworthiness, every laboratory handling this compound should establish a self-validating system. Below are the step-by-step methodologies for generating the stable HCl salt and conducting a forced degradation study to validate your analytical methods.

Protocol A: Stabilization via Hydrochloride Salt Formation

Objective: Convert the unstable free base into a stable hydrochloride salt to prevent azetidine polymerization. Causality: Protonation of the azetidine nitrogen eliminates its nucleophilicity, shutting down the primary intermolecular degradation pathway.

  • Dissolution: Dissolve 1.0 g of 3-(Azetidin-3-yl)-5-[(tert-butoxy)methyl]-1,2-oxazole (free base) in 10 mL of anhydrous diethyl ether under an argon atmosphere.

  • Cooling: Chill the solution to 0°C using an ice bath to minimize exothermic degradation during salt formation.

  • Acid Addition: Dropwise, add 1.05 equivalents of a standardized solution of HCl in dioxane (4.0 M).

    • Self-Validation Check: A white precipitate should begin forming immediately. If the solution turns yellow/brown, the addition rate is too fast, causing localized heating and degradation.

  • Isolation: Stir for 30 minutes at 0°C, then filter the precipitate under a blanket of argon using a Schlenk frit.

  • Washing & Drying: Wash the filter cake with 2 x 5 mL of cold, anhydrous diethyl ether. Dry under high vacuum (< 0.1 mbar) for 4 hours at room temperature.

  • Storage: Transfer the resulting white solid to an amber vial, purge with argon, seal with PTFE tape, and store at -20°C.

Protocol B: Forced Degradation (Stability-Indicating Assay)

Objective: Induce controlled degradation to ensure your HPLC/LC-MS method can resolve the intact API from its primary degradants (t-Bu cleavage product and ring-opened oligomers)[3].

  • Acid Stress (t-Bu Cleavage): Prepare a 1 mg/mL solution of the compound in 50:50 Acetonitrile:Water. Add 0.1 M HCl to achieve pH 2. Incubate at 40°C for 24 hours. Neutralize with 0.1 M NaOH.

  • Base/Nucleophilic Stress (Azetidine Opening): Prepare a 1 mg/mL solution in 50:50 Acetonitrile:Water. Add 0.1 M NaOH to achieve pH 10. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl.

  • Analysis: Inject both stressed samples alongside a fresh control into the LC-MS.

  • Validation Criteria: The acid-stressed sample must show a distinct peak at [M+H - 56] (loss of isobutylene). The base-stressed sample must show broad peaks at higher retention times corresponding to dimers/trimers. Baseline resolution ( Rs​>1.5 ) between the parent peak and all degradants validates the method.

References
  • ResearchGate. "Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway." Available at:[Link]

Sources

Optimizing solvent systems for the crystallization of 3-(Azetidin-3-yl)-5-[(tert-butoxy)methyl]-1,2-oxazole

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth troubleshooting and practical advice for researchers optimizing the crystallization of 3-(Azetidin-3-yl)-5-[(tert-butoxy)methyl]-1,2-oxazole. The content is structured to address common challenges and fundamental questions encountered during experimental work.

Frequently Asked Questions (FAQs)

This section addresses foundational questions to help you proactively design your crystallization experiments for success.

Q1: How do I select a suitable starting solvent system for crystallization?

Answer: The selection of an appropriate solvent is the most critical first step in developing a robust crystallization process.[1][2] The goal is to identify a solvent or solvent system in which the target compound has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.

Analysis of the Target Molecule: 3-(Azetidin-3-yl)-5-[(tert-butoxy)methyl]-1,2-oxazole possesses both polar and non-polar characteristics.

  • Polar Features: The azetidine and oxazole rings contain nitrogen and oxygen atoms capable of hydrogen bonding and dipole-dipole interactions.

  • Non-Polar Features: The tert-butyl group provides significant non-polar, steric bulk.

This mixed polarity suggests that the compound will be most soluble in moderately polar solvents. Highly polar solvents like water may be poor solvents, while highly non-polar solvents like hexane can likely serve as anti-solvents.

Recommended Screening Protocol: A systematic solvent screening is the most effective approach. Start with small quantities of your compound (e.g., 10-20 mg) and test its solubility in a range of solvents (e.g., 0.5-1.0 mL) from different chemical classes.

Table 1: Suggested Solvents for Initial Screening

Solvent Class Solvent Boiling Point (°C) Expected Solubility Profile
Protic Isopropanol (IPA) 82.6 Good solubility, especially when hot
Ethanol 78.4 Good solubility, especially when hot
Methanol 64.7 Likely too soluble for good recovery
Aprotic Polar Ethyl Acetate (EtOAc) 77.1 Excellent candidate; good hot/cold differential
Acetonitrile (ACN) 81.6 Good solubility, potential for supersaturation
Acetone 56.0 Good solubility, low boiling point may be an issue
Tetrahydrofuran (THF) 66.0 Good solubility, consider for mixed systems
Non-Polar Toluene 110.6 Moderate to low solubility; good for co-solvent
Heptane/Hexane 98.4 / 68.0 Poor solubility; excellent anti-solvent candidates

| Other | Dichloromethane (DCM) | 39.6 | Likely too soluble and volatile for primary use |

Experimental Workflow: Solvent Screening

The following diagram outlines a systematic approach to identifying a viable solvent system.

G cluster_0 Phase 1: Single Solvent Screening cluster_1 Phase 2: Mixed Solvent Screening A Test solubility of ~15mg compound in 0.5mL of each solvent at RT B Soluble at RT? (Methanol, Acetone, DCM) C Insoluble at RT? (EtOAc, IPA, ACN, Toluene) D Poor candidates for single solvent. Consider as 'soluble' solvent in mixed system. B->D Yes E Heat suspension to boiling. C->E Yes F Does it fully dissolve? E->F G Cool to RT, then ice bath. Do crystals form? F->G Yes I No: Insoluble even when hot. Discard as single solvent. F->I No H Yes: Promising single solvent system. Proceed to optimization. G->H Yes J No: Poor hot/cold solubility differential. Consider for mixed solvent system. G->J No K Select a 'soluble' solvent (e.g., EtOAc) and an 'anti-solvent' (e.g., Heptane) L Dissolve compound in minimum hot 'soluble' solvent. K->L M Add anti-solvent dropwise at elevated temp until solution becomes turbid. L->M N Add 1-2 drops of soluble solvent to clarify. M->N O Cool slowly. Do crystals form? N->O P Yes: Promising mixed solvent system. Optimize solvent ratio. O->P Yes Q No: Try a different solvent pair. O->Q No

Caption: Workflow for systematic solvent selection.

Q2: What is the benefit of a mixed solvent system and how do I create one?

Answer: A mixed solvent system, also known as a solvent-anti-solvent system, is invaluable when no single solvent meets the ideal criteria for crystallization.[3][4] This technique allows for fine-tuning of the supersaturation level, which is a primary driver of crystallization.[1][5]

The Principle: You use a pair of miscible solvents:

  • Solvent: A solvent in which your compound is readily soluble.

  • Anti-solvent: A solvent in which your compound is poorly soluble.

Procedure:

  • Dissolve your compound in the minimum amount of the hot "solvent".

  • While maintaining the elevated temperature, slowly add the "anti-solvent" dropwise until you observe persistent cloudiness (turbidity). This indicates the point of saturation.

  • Add a few more drops of the hot "solvent" until the solution becomes clear again.

  • Allow the solution to cool slowly. The gradual decrease in solubility will induce crystallization.[4]

Commonly used solvent pairs include ethyl acetate-hexane, toluene-hexane, and ethanol-water.[3] For your specific molecule, an ethyl acetate/heptane or isopropanol/heptane system would be a logical starting point.

Troubleshooting Guide

This section addresses specific issues that may arise during your crystallization experiments and provides actionable solutions.

Q1: My compound has "oiled out," forming a liquid layer instead of solid crystals. What went wrong and how can I fix it?

Answer: "Oiling out" occurs when the dissolved compound comes out of solution at a temperature above its melting point, forming an immiscible liquid instead of a solid crystalline lattice.[3] This is a common problem, especially with impure compounds or when the solution is too concentrated.

Primary Causes & Solutions:

  • Solution is too concentrated: The solubility limit was exceeded at too high a temperature.

    • Solution: Re-heat the mixture until it is a single phase and add more of the primary solvent to dilute the solution before attempting to cool it again.

  • Cooling rate is too fast: Rapid cooling can cause the compound to crash out of solution as a liquid.

    • Solution: Allow the solution to cool to room temperature slowly on the benchtop, insulated with glass wool or in a dewar, before moving it to a colder environment like a refrigerator or ice bath.

  • Solvent boiling point is too low: If the solvent's boiling point is close to or below the compound's melting point in that system, oiling is more likely.[3]

    • Solution: Select a solvent or the "soluble" component of a mixed system with a higher boiling point. For example, if you are seeing this issue with ethyl acetate (BP 77°C), consider switching to toluene (BP 111°C) as the primary solvent.

Q2: No crystals are forming, even after the solution has cooled completely. What should I do?

Answer: The failure to form crystals is usually due to either insufficient supersaturation or a high energy barrier for nucleation (the initial formation of crystal seeds).

Troubleshooting Steps:

  • Induce Nucleation by Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass can serve as nucleation sites for crystal growth.

  • Create a Seed Crystal: If you have a small amount of solid material, add a tiny crystal to the supersaturated solution. This "seed" provides a template for further crystal growth. If no solid is available, try dipping a glass rod into the solution, removing it to let the solvent evaporate (leaving a small amount of solid residue), and then re-introducing the rod into the solution.

  • Increase Concentration: The solution may simply be too dilute. Slowly evaporate some of the solvent using a gentle stream of nitrogen or by leaving the flask partially open in a fume hood. Be careful not to evaporate too much or too quickly, as this can lead to the formation of powder or an oil.

  • Add an Anti-solvent: If you are using a single solvent system, you can carefully add a miscible anti-solvent dropwise to reduce the overall solubility of your compound and induce precipitation.

  • Cool to a Lower Temperature: If the solution has been cooled to room temperature, try placing it in a refrigerator (4°C) or an ice-water bath (0°C). For some systems, a dry ice/acetone bath may be required, but this can lead to very small crystals.

Q3: My crystal yield is very low. How can I improve it?

Answer: Low yield is a common issue that can often be resolved by optimizing the solvent system and recovery technique.

Strategies for Improving Yield:

  • Optimize the Solvent/Anti-solvent Ratio: In a mixed solvent system, the final ratio is critical. After crystallization, try adding a little more anti-solvent to the mother liquor to see if more product precipitates. This can be optimized through systematic experimentation.

  • Ensure Complete Cooling: Make sure the solution has been given sufficient time at a low temperature (e.g., several hours at 0-4°C) to allow for maximum precipitation.

  • Minimize Transfer Losses: Ensure all crystalline material is quantitatively transferred from the flask to the filter funnel. Rinsing the flask with a small amount of the cold mother liquor or the cold anti-solvent can help recover residual crystals.

  • Check Solubility in the "Cold" State: Your compound may still have significant solubility in the chosen solvent system even when cold. If this is the case, you must change the solvent system to one where the compound is less soluble at low temperatures.[3]

Q4: The crystals are very small, needle-like, or appear discolored and impure. How can I improve the crystal quality?

Answer: Crystal morphology (size and shape) and purity are highly dependent on the crystallization conditions.[1][6] Impurities, in particular, can significantly disrupt the crystallization process and impact the final product quality.[2][6]

Improving Crystal Quality:

  • Slow Down the Cooling Rate: Rapid cooling promotes fast nucleation, leading to a large number of small crystals. Slower, more controlled cooling allows fewer nuclei to form and grow into larger, more well-defined crystals.

  • Reduce Supersaturation: A highly supersaturated solution will crash out quickly. Try using a slightly larger volume of solvent to reduce the initial concentration. This provides more "space" for the molecules to orient themselves correctly into the crystal lattice.

  • Address Impurities: Discoloration is a strong indicator of impurities. If the impurities are soluble in the crystallization solvent, they should remain in the mother liquor.[3] If they co-crystallize, you may need to perform a preliminary purification step, such as passing the material through a short plug of silica gel or performing an activated carbon treatment to remove colored impurities before crystallization.

  • Consider Polymorphism: For some molecules, different solvent systems or conditions can produce different crystal forms (polymorphs), which can have different habits (e.g., needles vs. blocks).[1] A related compound, 3-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,2-oxazole-4-carboxylic acid, is known to exhibit polymorphism.[7] If you require a specific crystal form, it is crucial to maintain highly consistent crystallization protocols.

Diagram: Factors Influencing Crystal Quality

This diagram illustrates the relationship between key experimental parameters and the resulting crystal characteristics.

G Cooling Cooling Rate Size Crystal Size Cooling->Size Slower = Larger Morphology Crystal Habit (e.g., Blocks vs. Needles) Cooling->Morphology Affects habit Concentration Supersaturation Level Concentration->Size Lower = Larger Concentration->Morphology High can cause oiling/needles Yield Yield & Purity Concentration->Yield Higher = Higher Yield Purity Compound Purity Purity->Morphology Impurities can cause poorly formed crystals Purity->Yield Affects purity

Caption: Key parameters affecting crystallization outcomes.

References
  • Tianming Pharmaceuticals. (2025, December 26).
  • Neuland Labs. (2023, August 1).
  • LibreTexts Chemistry. (n.d.). 4.
  • Syrris. (2024, October 22).
  • Benchchem. (2025).
  • BIA. (n.d.).
  • University of California, Irvine. (n.d.).
  • T. L. S. T. Mhlongo, et al. (2021, November 3). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Biology and Life Sciences Forum.
  • CrystEngComm. (2024, July 10).
  • LibreTexts Chemistry. (2022, April 7). 3.3F: Mixed Solvents.
  • Molecules. (2022). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin.
  • Molecules. (2022). The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review.
  • Sapphire Bioscience. (n.d.). 3-(Azetidin-3-yl)-5-[(tert-butoxy)methyl]-1,2-oxazole methanesulfonic acid.
  • University of Colorado Boulder. (n.d.).
  • ACS Medicinal Chemistry Letters. (n.d.). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries.
  • ResearchGate. (n.d.). Polymorphic transition due to grinding: the case of 3-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,2-oxazole-4-carboxylic acid.
  • The Royal Society of Chemistry. (n.d.).
  • International Journal of Pharmaceutical Sciences and Research. (n.d.).
  • University of Birmingham. (n.d.).
  • Marmara Pharmaceutical Journal. (n.d.). Synthesis and Antioxidant Properties of New Oxazole-5(4H)
  • Synthink. (n.d.). 2060029-71-0 3-(azetidin-3-yl)-5-[(tert-butoxy)methyl]-1,2-oxazole, methanesulfonic acid.
  • Semantic Scholar. (2021, May 1). Methyl 2-Amino-4-[1-(tert-butoxycarbonyl)
  • Organic Letters. (2025, March 5).
  • NextSDS. (n.d.). 3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1,2-oxazole-5-carboxylic acid.
  • MDPI. (2023, November 30).
  • Acta Crystallographica Section E. (n.d.). (S)-tert-Butyl 3-(3-phenyl-1,2,4-oxadiazol-5-yl)
  • Google Patents. (2009, August 6).
  • Journal of Chemical and Pharmaceutical Research. (2016).

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Validation & Comparative

A Scientist's Guide to Oral Bioavailability: A Comparative Analysis of 3-(Azetidin-3-yl)-5-[(tert-butoxy)methyl]-1,2-oxazole Analogs

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quest for Orally Active 1,2-Oxazole Scaffolds

In the landscape of modern medicinal chemistry, the 1,2-oxazole motif is a privileged scaffold, appearing in a wide array of compounds with diverse biological activities.[1][2][3] Its unique electronic properties and ability to participate in various non-covalent interactions make it a valuable component in the design of novel therapeutics.[2] When coupled with an azetidine ring, a four-membered saturated heterocycle known to improve physicochemical properties such as solubility and metabolic stability, the resulting 3-(azetidin-3-yl)-1,2-oxazole core presents a promising starting point for drug discovery campaigns.[4] Specifically, the 3-(Azetidin-3-yl)-5-[(tert-butoxy)methyl]-1,2-oxazole scaffold has emerged as a focal point for developing orally administered drug candidates.

However, the journey from a promising chemical scaffold to a clinically effective oral drug is fraught with challenges, with oral bioavailability being a primary hurdle. Oral bioavailability (F%) is the fraction of an orally administered drug that reaches the systemic circulation unchanged. It is a critical pharmacokinetic parameter that dictates the therapeutic potential and dosing regimen of a drug candidate. Low oral bioavailability can lead to high inter-individual variability in drug exposure and may necessitate higher doses, increasing the risk of off-target effects.

This guide provides a comparative analysis of the oral bioavailability of a hypothetical series of 3-(Azetidin-3-yl)-5-[(tert-butoxy)methyl]-1,2-oxazole analogs. While direct comparative data for this specific series is not publicly available, this guide will utilize illustrative data based on closely related chemical classes to explain the principles of assessing and optimizing oral bioavailability. We will delve into the experimental methodologies used to determine pharmacokinetic parameters, discuss the structure-property relationships that govern oral absorption, and provide a framework for interpreting bioavailability data in a drug discovery context.

Comparative Pharmacokinetic Profiles

The oral bioavailability of a compound is influenced by a multitude of factors, including its aqueous solubility, membrane permeability, and susceptibility to first-pass metabolism in the gut wall and liver. To illustrate how modifications to the core scaffold can impact these parameters, let's consider a hypothetical series of analogs and their pharmacokinetic profiles in a preclinical species, such as the rat.

Table 1: Illustrative Pharmacokinetic Parameters of 3-(Azetidin-3-yl)-5-[(tert-butoxy)methyl]-1,2-oxazole Analogs in Rats (Oral Dose: 10 mg/kg)

Compound IDR1-Substitution (Azetidine)R2-Substitution (Oxazole)Oral Bioavailability (F%)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)
Analog A -H-H254501.01800
Analog B -CH3-H458500.53500
Analog C -H-F (on tert-butyl)152502.0950
Analog D -CH3-F (on tert-butyl)356001.02800

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. It is intended to demonstrate how pharmacokinetic data for a series of analogs would be presented and interpreted.

Interpreting the Data: Structure-Property Relationships at Play

The illustrative data in Table 1 allows us to explore potential structure-property relationships (SPRs) that influence oral bioavailability.

  • Impact of Azetidine Substitution (Analog A vs. B): The N-methylation of the azetidine ring in Analog B leads to a significant improvement in oral bioavailability compared to the parent compound, Analog A . This could be attributed to several factors. The methyl group may sterically shield the nitrogen from metabolic enzymes, reducing first-pass metabolism. Additionally, the increased lipophilicity from the methyl group could enhance membrane permeability.

  • Impact of Bioisosteric Replacement (Analog C vs. A): The introduction of a fluorine atom on the tert-butyl group in Analog C results in a decrease in oral bioavailability. While fluorination is often employed to block metabolic "soft spots," in this case, it might have inadvertently increased the compound's polarity, leading to reduced permeability across the gut wall.

  • Synergistic Effects (Analog D): Analog D , which combines the N-methylation of the azetidine with the fluorination of the tert-butyl group, shows improved bioavailability compared to Analog C , but not to the extent of Analog B . This suggests a complex interplay between the structural modifications and their effects on the overall physicochemical properties of the molecule.

To truly understand these trends, a medicinal chemist would need to correlate this pharmacokinetic data with in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) data.

Experimental Protocols for Bioavailability Assessment

The determination of oral bioavailability relies on a series of well-defined in vitro and in vivo experiments.

In Vitro ADME Assays

Before advancing to in vivo studies, a compound's fundamental properties are assessed through a battery of in vitro assays.

  • Aqueous Solubility: The thermodynamic solubility of a compound is measured at various pH levels to predict its dissolution in the gastrointestinal tract. A common method is the shake-flask method followed by quantification using HPLC-UV.

  • Membrane Permeability (Caco-2 Assay): The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a monolayer of polarized enterocytes that serves as an in vitro model of the intestinal epithelium.

    • Protocol:

      • Seed Caco-2 cells on a semi-permeable membrane in a transwell plate and culture for 21-25 days to allow for differentiation and formation of tight junctions.

      • Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

      • Add the test compound to the apical (A) side of the monolayer.

      • At various time points, collect samples from the basolateral (B) side.

      • Quantify the concentration of the compound in the apical and basolateral compartments using LC-MS/MS.

      • Calculate the apparent permeability coefficient (Papp) in both the A-to-B and B-to-A directions. A high A-to-B Papp suggests good passive permeability, while a high B-to-A to A-to-B ratio (efflux ratio) indicates the compound may be a substrate for efflux transporters like P-glycoprotein.

  • Metabolic Stability (Liver Microsome Assay): This assay assesses a compound's susceptibility to metabolism by cytochrome P450 (CYP450) enzymes, which are a major contributor to first-pass metabolism.

    • Protocol:

      • Incubate the test compound with liver microsomes (from rat, dog, or human) and the cofactor NADPH in a phosphate buffer.

      • At specific time points, quench the reaction by adding a cold organic solvent (e.g., acetonitrile).

      • Analyze the remaining parent compound concentration by LC-MS/MS.

      • Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint). A short half-life suggests high metabolic liability.

In Vivo Pharmacokinetic Studies

The definitive assessment of oral bioavailability is conducted through in vivo studies in preclinical species.

  • Protocol:

    • Fast the animals (e.g., male Sprague-Dawley rats) overnight.

    • Administer the compound intravenously (IV) to one cohort of animals and orally (PO) to another cohort. The IV dose provides the reference for 100% bioavailability.

    • Collect blood samples at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) via a cannulated vein.

    • Process the blood to obtain plasma.

    • Quantify the drug concentration in the plasma samples using a validated LC-MS/MS method.

    • Plot the plasma concentration versus time for both IV and PO administration.

    • Calculate the Area Under the Curve (AUC) for both routes of administration using non-compartmental analysis.

    • Oral bioavailability (F%) is calculated using the following formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Visualizing the Workflow

A clear understanding of the experimental workflow is crucial for interpreting bioavailability data.

G cluster_in_vitro In Vitro ADME Profiling cluster_in_vivo In Vivo Pharmacokinetic Study solubility Aqueous Solubility permeability Caco-2 Permeability in_vitro_data In Vitro Data (Solubility, Papp, CLint) solubility->in_vitro_data metabolism Liver Microsome Stability permeability->in_vitro_data metabolism->in_vitro_data iv_dosing Intravenous (IV) Dosing blood_sampling Serial Blood Sampling iv_dosing->blood_sampling po_dosing Oral (PO) Dosing po_dosing->blood_sampling lcms_analysis LC-MS/MS Analysis blood_sampling->lcms_analysis pk_parameters Calculation of PK Parameters (AUC, Cmax, Tmax, F%) lcms_analysis->pk_parameters in_vivo_data In Vivo PK Data pk_parameters->in_vivo_data go_nogo Go/No-Go Decision in_vitro_data->go_nogo go_nogo->iv_dosing Proceed go_nogo->po_dosing Proceed sar_spr Structure-Activity/Property Relationship Analysis in_vivo_data->sar_spr

Caption: Workflow for Assessing Oral Bioavailability.

Conclusion and Future Directions

The development of orally bioavailable 3-(Azetidin-3-yl)-5-[(tert-butoxy)methyl]-1,2-oxazole analogs requires a systematic and iterative approach. By combining in vitro ADME assays with in vivo pharmacokinetic studies, researchers can build a comprehensive understanding of the structure-property relationships that govern oral absorption and metabolism. The illustrative data and protocols presented in this guide provide a foundational framework for scientists in the field of drug discovery to design, synthesize, and evaluate novel chemical entities with the potential for oral administration. Future work in this area will likely focus on the use of in silico predictive models to triage compounds before synthesis, further streamlining the drug discovery process.[5]

References

  • Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors with In Vivo Target Engagement.
  • Synthesis of 1,2-oxazetidines with a free –NH group via photoredox c
  • Synthesis of 2-oxo-azetidine derivatives of 2-amino thiazole and their biological activity.Source Not Available.
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin - PMC.Source Not Available.
  • Pharmacokinetics and metabolism studies on (3-tert-butyl-7-(5-methylisoxazol-3-yl)-2-(1-methyl-1H-1,2,4-triazol-5-ylmethoxy) pyrazolo[1,5-d][4][6][7]triazine, a functionally selective GABA(A) alpha5 inverse agonist for cognitive dysfunction - PubMed. Bioorganic & Medicinal Chemistry Letters.

  • Figure 1: Examples of amino-functionalized 1,2-oxazole derivatives I-VIII.
  • Recent Development and Green Approaches for Synthesis of Oxazole Deriv
  • Structure activity relationship of synthesized compounds - ResearchG
  • Design, Molecular Docking, Synthesis, Preliminary In Silico ADME Studies, and Anti-inflammatory Evaluation of New Oxazole Derivatives.
  • A comprehensive review on biological activities of oxazole deriv
  • Structure–Activity Relationship for the Oxadiazole Class of Antibacterials - PMC.Source Not Available.
  • tert-Butylphenylthiazoles with an oxadiazole linker: a novel orally bioavailable class of antibiotics exhibiting antibiofilm activity - PubMed.RSC Advances.
  • ADME Study of Azole Derivatives with SwissADME Online Tool - Cronicon.
  • Identification of 1,2,4-Oxadiazoles-Based Novel EGFR Inhibitors: Molecular Dynamics Simulation-Guided Identification and in vitro ADME Studies - PubMed.OncoTargets and therapy.

Sources

Benchmarking 3-(Azetidin-3-yl)-5-[(tert-butoxy)methyl]-1,2-oxazole: A Next-Generation Scaffold for Lead Optimization

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from planar, sp2-rich chemical matter to conformationally restricted, sp3-rich scaffolds has fundamentally reshaped modern drug discovery. While standard azetidine building blocks successfully increase the fraction of sp3 carbons ( Fsp3​ ) and improve aqueous solubility, they frequently introduce liabilities such as excessive basicity and poor metabolic stability.

This guide provides an in-depth technical benchmarking of 3-(Azetidin-3-yl)-5-[(tert-butoxy)methyl]-1,2-oxazole against standard azetidine modules (e.g., azetidine-3-carboxylic acid and 3-phenylazetidine). By deconstructing the causality behind its structural design and providing self-validating experimental protocols, this document serves as a definitive framework for integrating this advanced bifunctional module into your lead optimization workflows.

Structural Deconstruction: The Causality of Design

As an application scientist, I frequently observe lead compounds fail in late-stage preclinical development due to predictable pharmacokinetic flaws. The design of 3-(Azetidin-3-yl)-5-[(tert-butoxy)methyl]-1,2-oxazole is not arbitrary; it is a highly engineered pharmacophore designed to solve three specific medicinal chemistry challenges:

  • The Azetidine Core (Rigidity & Fsp3​ ): The four-membered nitrogen heterocycle serves as a conformationally rigid vector. Unlike highly flexible linear amines or larger, lipophilic piperidines, azetidines offer an optimal balance of low molecular weight and high structural pre-organization, which enhances target-binding affinity while maintaining favorable physicochemical properties[1].

  • The 1,2-Oxazole (Isoxazole) Spacer (pKa Modulation): Simple azetidines possess a high pKa (~10.5), rendering them >99% protonated at physiological pH. This excessive basicity severely limits passive membrane permeability and increases the risk of hERG channel blockade[2]. The electron-withdrawing isoxazole ring acts as a bioisostere for amide bonds while inductively lowering the pKa of the adjacent azetidine nitrogen to a more optimal range (~8.5), thereby improving the concentration of the membrane-permeable neutral species.

  • The tert-Butoxymethyl Ether (Metabolic Shielding): The 5-position of an isoxazole ring is a notorious "soft spot" for Cytochrome P450 (CYP)-mediated oxidation. By capping this position with a bulky tert-butoxymethyl group, we introduce severe steric hindrance that shields the ring from metabolic degradation. Furthermore, the tert-butyl moiety fine-tunes the overall lipophilicity (LogD), pulling the highly polar azetidine core into an optimal absorption space.

Pharmacophore A Azetidine Core (High Fsp3, Rigidity) D Target Building Block (Optimized ADME) A->D Vector & Basicity B 1,2-Oxazole Ring (Amide Bioisostere) B->D pKa Modulation C tert-Butoxymethyl (Lipophilic Shield) C->D CYP450 Shielding

Figure 1: Pharmacophore deconstruction and synergistic ADME logic of the target building block.

Quantitative Physicochemical Benchmarking

To objectively evaluate the utility of 3-(Azetidin-3-yl)-5-[(tert-butoxy)methyl]-1,2-oxazole, we must benchmark it against standard, commercially ubiquitous azetidine building blocks. The data below illustrates how the addition of the isoxazole and tert-butoxy groups transforms a simple polar ring into a drug-like module.

Physicochemical PropertyAzetidine-3-carboxylic acid (Polar Standard)3-Phenylazetidine (Lipophilic Standard)3-(Azetidin-3-yl)-5-[(tert-butoxy)methyl]-1,2-oxazole
Molecular Weight ( g/mol ) 101.10133.19210.27
Calculated LogD (pH 7.4) < -2.0 (Too polar)~1.5~2.1 (Optimal for oral absorption)
Topological Polar Surface Area (Ų) 49.312.047.4
Estimated pKa (Basic N) ~10.4~9.8~8.5 (Inductively modulated)
Fraction sp3 ( Fsp3​ ) 0.750.330.64
Predicted Metabolic Liability Low (Renal clearance risk)High (Aromatic oxidation)Low (Sterically shielded)

Note: The integration of the azetidine motif into drug candidates is a proven strategy to improve metabolic stability and aqueous solubility, as seen in FDA-approved therapeutics like baricitinib and cobimetinib[3].

Experimental Validation Protocols

A cornerstone of scientific integrity is the reliance on self-validating experimental systems. To verify the claims made in Table 1, the following standardized protocols must be executed. I have detailed not just what to do, but why each step is critical for data integrity.

Protocol A: High-Throughput LC-MS LogD (pH 7.4) Determination

Objective: Validate that the isoxazole ring successfully lowers the basicity of the azetidine, resulting in a favorable partition coefficient at physiological pH.

  • Buffer Preparation: Prepare a 50 mM Phosphate Buffered Saline (PBS) solution and adjust strictly to pH 7.40.

    • Causality: Because azetidines are basic amines, minor pH fluctuations will drastically alter the ionization state and skew the LogD readout.

  • System Equilibration: In a 96-well deep-well plate, combine 500 µL of 1-octanol and 500 µL of the pH 7.4 PBS buffer. Spike in the test compound to a final concentration of 10 µM.

  • Partitioning: Seal the plate and shake at 800 RPM for 60 minutes at 25°C, followed by centrifugation at 3000 x g for 15 minutes.

    • Causality: Centrifugation is mandatory to break micro-emulsions at the interface, ensuring that the LC-MS samples drawn from the aqueous and organic layers are completely phase-separated.

  • Quantification: Analyze both phases via LC-MS/MS (Multiple Reaction Monitoring mode). Calculate LogD using the peak area ratio: LogD=log10​(Areaoctanol​/Areabuffer​) .

Protocol B: In Vitro Microsomal Stability (CLint) Assay

Objective: Prove that the tert-butoxymethyl group effectively shields the 1,2-oxazole ring from CYP450-mediated Phase I metabolism.

  • Pre-Incubation: Combine Human Liver Microsomes (HLMs) (0.5 mg/mL final protein concentration) with 1 µM of the test compound in 100 mM potassium phosphate buffer (pH 7.4). Incubate at 37°C for 5 minutes.

    • Causality: Pre-incubation ensures thermal equilibrium and allows the highly lipophilic tert-butoxy group to equilibrate its non-specific binding to microsomal proteins before the reaction begins.

  • NADPH Initiation: Initiate the reaction by adding an NADPH regenerating system (1 mM final concentration).

    • Causality: NADPH is the obligate cofactor for CYP450 enzymes. By initiating with NADPH, we isolate Phase I oxidative metabolism from other degradation pathways, specifically stress-testing the tert-butoxymethyl shield.

  • Quenching & Kinetics: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Causality: Cold acetonitrile instantly denatures the CYP enzymes, freezing the metabolic profile at exact time intervals for accurate half-life ( t1/2​ ) calculation.

  • Self-Validation Control: Run Propranolol (high clearance) alongside the test compound. If Propranolol does not degrade rapidly, the HLM batch or NADPH system is compromised, and the assay must be rejected.

Workflow Step1 1. Equilibration (HLM + Compound) Step2 2. NADPH Initiation (Phase I Metabolism) Step1->Step2 Step3 3. Acetonitrile Quench (Protein Precipitation) Step2->Step3 Step4 4. LC-MS/MS (CLint Calculation) Step3->Step4

Figure 2: Self-validating experimental workflow for determining intrinsic microsomal clearance.

Conclusion & Strategic Applications

Standard azetidines are excellent starting points for introducing three-dimensionality into flat drug candidates, but they often require extensive, late-stage medicinal chemistry optimization to balance basicity and metabolic stability[4].

By benchmarking 3-(Azetidin-3-yl)-5-[(tert-butoxy)methyl]-1,2-oxazole , we observe a pre-optimized building block. The strategic incorporation of the isoxazole bioisostere and the tert-butyl steric shield bypasses weeks of iterative SAR synthesis. For drug development professionals targeting CNS indications or aiming to improve the oral bioavailability of highly planar kinase inhibitors, this bifunctional module represents a superior, ready-to-deploy alternative to simple azetidine rings.

Sources

Validating the structural stereochemistry of 3-(Azetidin-3-yl)-5-[(tert-butoxy)methyl]-1,2-oxazole

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to Validating the Stereochemistry of 3-(Azetidin-3-yl)-5-[(tert-butoxy)methyl]-1,2-oxazole

Introduction: The Imperative of Stereochemical Fidelity in Drug Discovery

The molecule 3-(Azetidin-3-yl)-5-[(tert-butoxy)methyl]-1,2-oxazole presents a chiral center at the C3 position of the strained azetidine ring. In the context of drug development and medicinal chemistry, the absolute configuration (R or S) of this stereocenter is not a trivial detail; it is a critical determinant of the molecule's pharmacological profile. Enantiomers of a chiral drug can exhibit vastly different efficacy, metabolism, and toxicity.[1] The infamous case of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, serves as a stark reminder of the necessity for unambiguous stereochemical validation.

This guide provides an in-depth comparison of the principal analytical techniques for definitively assigning the absolute stereochemistry of novel small molecules like 3-(Azetidin-3-yl)-5-[(tert-butoxy)methyl]-1,2-oxazole. We will move beyond mere procedural descriptions to explain the causality behind experimental choices, empowering researchers to select the most appropriate validation strategy. This document is designed for drug development professionals and research scientists who require robust, self-validating methodologies to ensure the stereochemical integrity of their compounds.

Decision Workflow for Stereochemical Assignment

The selection of an analytical method is often guided by the physical properties of the sample and the resources available. The following workflow illustrates a logical approach to stereochemical validation, prioritizing methods that yield the most definitive results.

G cluster_0 cluster_1 cluster_2 Primary Methods for Absolute Configuration start Chiral Sample of 3-(Azetidin-3-yl)-5-[(tert-butoxy)methyl]-1,2-oxazole nmr NMR Spectroscopy (1H, 13C, COSY, HSQC) start->nmr Required Step structure_confirm Structural Constitution Confirmed nmr->structure_confirm crystallization Attempt Crystallization structure_confirm->crystallization xray Single-Crystal X-ray Crystallography (SC-XRD) crystallization->xray High-Quality Crystals Formed vcd Vibrational Circular Dichroism (VCD) crystallization->vcd Fails to Crystallize (Oil, Amorphous Solid) abs_config Absolute Configuration Determined xray->abs_config vcd->abs_config

Caption: Decision workflow for selecting a primary method for absolute configuration determination.

The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)

Single-crystal X-ray crystallography is universally regarded as the most powerful and unambiguous method for determining the three-dimensional structure of a molecule, providing direct visualization of the atomic arrangement.[2][3]

Causality and Experimental Choice

The core principle of SC-XRD is the diffraction of X-rays by the electron clouds of atoms arranged in a highly ordered crystal lattice.[3] For chiral molecules, the absolute configuration can be determined through the phenomenon of anomalous scattering (or anomalous dispersion).[2] When the X-ray wavelength is near the absorption edge of an atom in the crystal, the scattering factor becomes complex. This leads to small, measurable differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l), known as Bijvoet differences.[2] These differences are directly dependent on the absolute stereochemistry. The statistical reliability of this assignment is quantified by the Flack parameter, which should ideally refine to a value near zero for the correct enantiomer.[2]

Why it is the preferred method:

  • Unambiguous Result: It provides a direct, three-dimensional model of the molecule, leaving no room for interpretation regarding connectivity or stereochemistry.[4]

  • Definitive Absolute Configuration: Successful analysis using anomalous dispersion provides the absolute configuration without reference to other chiral standards.

Primary Challenge: The absolute prerequisite for SC-XRD is a single, well-ordered crystal of sufficient size and quality. Many small organic molecules, particularly those with flexible side chains like the tert-butoxymethyl group in our target, are notoriously difficult to crystallize, often yielding oils or amorphous solids instead.[5][6]

Experimental Protocol: SC-XRD
  • Crystal Growth:

    • Objective: To obtain diffraction-quality single crystals (typically 0.1-0.3 mm in each dimension).

    • Methodology:

      • Dissolve 5-10 mg of the purified compound in a minimal amount of a suitable solvent (e.g., ethyl acetate, acetonitrile, or methanol).

      • Employ slow evaporation techniques. Place the solution in a small vial, cover it with parafilm, and pierce a few small holes to allow the solvent to evaporate over several days to weeks at room temperature.

      • Alternatively, use vapor diffusion. Place the vial of the dissolved sample inside a larger, sealed jar containing a less polar "anti-solvent" (e.g., hexane, diethyl ether). The anti-solvent will slowly diffuse into the sample vial, reducing the solubility and inducing crystallization.

      • If the compound itself fails to crystallize, co-crystallization with a suitable achiral host molecule can be attempted to produce a well-ordered crystalline lattice.[5][6]

  • Data Collection:

    • Objective: To collect a high-quality diffraction dataset with a significant anomalous signal.

    • Methodology:

      • Carefully mount a suitable crystal on a goniometer head.

      • Place the crystal in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal vibrations and improve data quality.[2]

      • Use an X-ray source with a wavelength that maximizes the anomalous signal. For organic molecules containing oxygen and nitrogen, copper radiation (Cu Kα, λ ≈ 1.54 Å) is generally effective.[2]

      • Collect a full sphere of diffraction data, ensuring high redundancy of measurements to accurately determine the intensities of Bijvoet pairs.

  • Structure Solution and Refinement:

    • Objective: To solve the crystal structure and refine the atomic model to determine the absolute configuration.

    • Methodology:

      • Use direct methods or Patterson analysis to solve the phase problem and obtain an initial electron density map.

      • Build the molecular model into the electron density map.

      • Refine the model using full-matrix least-squares methods.

      • Crucially, perform the refinement as a racemic twin and evaluate the Flack x parameter. A value close to 0 with a small standard uncertainty indicates a high probability that the assigned absolute configuration is correct. A value near 1 suggests the inverted structure is correct.

The Powerful Alternative: Vibrational Circular Dichroism (VCD)

When crystallization proves elusive, Vibrational Circular Dichroism (VCD) emerges as the most reliable solution-state method for assigning absolute configuration.[7][8]

Causality and Experimental Choice

VCD measures the differential absorption of left and right circularly polarized light in the infrared region of the spectrum, which corresponds to molecular vibrational transitions.[9] As a form of chiroptical spectroscopy, a VCD signal (ΔA = AL - AR) is only produced by chiral molecules.[9] The key to assigning absolute configuration with VCD lies in a direct comparison between the experimentally measured VCD spectrum and a spectrum predicted by quantum-mechanical calculations for a single, known enantiomer (e.g., the (S)-enantiomer).[10] A strong correlation between the experimental and calculated spectra allows for a confident assignment of the absolute configuration of the sample.

Why it is a strong alternative:

  • Solution-State Analysis: It completely bypasses the need for crystallization, analyzing the molecule in its more biologically relevant solution state.[7][11]

  • High Reliability: With modern computational methods, VCD has become a highly reliable and versatile tool for stereochemical assignment.[8]

Primary Challenge: The method is critically dependent on the accuracy of the computational model. This requires a thorough conformational search and high-level density functional theory (DFT) calculations, which can be computationally intensive.

Experimental Protocol: VCD
  • Sample Preparation & Data Acquisition:

    • Objective: To obtain high-quality experimental IR and VCD spectra.

    • Methodology:

      • Prepare a concentrated solution of the sample (5-15 mg) in a suitable deuterated or non-absorbing solvent (e.g., CDCl₃, CCl₄). The concentration must be high as VCD signals are typically 10-4 to 10-5 times the intensity of IR absorption bands.[9]

      • Use a dedicated FT-IR VCD spectrometer.[11]

      • Acquire spectra in the mid-IR range (approx. 2000-900 cm-1) for a sufficient number of scans to achieve a good signal-to-noise ratio.

      • Record a spectrum of the neat solvent as a baseline for subtraction.

  • Computational Modeling:

    • Objective: To calculate the theoretical IR and VCD spectra for one enantiomer (e.g., the S-isomer).

    • Methodology:

      • Conformational Search: Perform a rigorous conformational search using molecular mechanics (e.g., with a Monte Carlo or systematic search algorithm) to identify all low-energy conformers of the molecule.

      • Geometry Optimization & Frequency Calculation: For each identified conformer, perform a geometry optimization and frequency calculation using DFT (e.g., B3LYP functional with a 6-31G(d) basis set or higher).

      • Spectrum Generation: Boltzmann-average the calculated IR and VCD spectra of all conformers based on their relative free energies to generate the final predicted spectrum.

  • Spectral Comparison and Assignment:

    • Objective: To compare the experimental and theoretical spectra to assign the absolute configuration.

    • Methodology:

      • Visually and quantitatively compare the experimental VCD spectrum with the calculated spectrum for the (S)-enantiomer.

      • If the signs and relative intensities of the major bands match well, the sample is confidently assigned the (S)-configuration.

      • If the experimental spectrum is a near-perfect mirror image of the calculated spectrum, the sample has the (R)-configuration.

      • Use specialized algorithms to quantify the goodness of fit for an objective assignment.[10]

G cluster_exp Experimental Workflow cluster_comp Computational Workflow exp_sample Prepare Concentrated Solution (e.g., in CDCl3) exp_measure Acquire VCD/IR Spectra on FT-IR VCD Spectrometer exp_sample->exp_measure exp_spectrum Experimental VCD Spectrum exp_measure->exp_spectrum compare Compare Spectra exp_spectrum->compare comp_conf Perform Conformational Search (Molecular Mechanics) comp_dft Optimize & Calculate Frequencies for each conformer (DFT) comp_conf->comp_dft comp_boltzmann Boltzmann-Average Spectra comp_dft->comp_boltzmann comp_spectrum Predicted VCD Spectrum for (S)-Enantiomer comp_boltzmann->comp_spectrum comp_spectrum->compare assign_S Assign (S)-Configuration compare->assign_S Spectra Match assign_R Assign (R)-Configuration compare->assign_R Spectra are Mirror Images

Caption: Workflow for absolute configuration assignment using VCD spectroscopy.

Foundational Support: Nuclear Magnetic Resonance (NMR) Spectroscopy

While NMR in a standard achiral solvent cannot determine the absolute configuration of a molecule with a single stereocenter, it is an indispensable tool for verifying the fundamental structure and connectivity.[5] For more complex molecules, 2D NMR techniques like NOESY are paramount for establishing relative stereochemistry.[1]

Causality and Experimental Choice

The Nuclear Overhauser Effect (NOE) is the transfer of nuclear spin polarization from one nucleus to another through space via dipole-dipole interactions.[12] This effect is exquisitely sensitive to the distance between nuclei, falling off with the inverse sixth power of the distance (1/r6), and is generally only observed between protons that are less than 5 Å apart.[1][12] A 2D NOESY (Nuclear Overhauser Effect SpectroscopY) experiment generates a map where cross-peaks connect protons that are close in space.[13]

Role in this analysis:

  • Structural Verification: Before any attempt to determine stereochemistry, NMR must be used to confirm that the molecule's constitution (i.e., the atom-to-atom connectivity) is correct.

  • Conformational Information: NOE data can provide insights into the preferred solution-state conformation of the molecule, which is valuable information for interpreting VCD data or understanding receptor binding. For our target molecule, NOEs could be observed between protons on the azetidine ring and the tert-butoxymethyl group, helping to define its spatial orientation relative to the core.

Experimental Protocol: 2D NOESY/ROESY
  • Sample Preparation:

    • Objective: To prepare a high-purity NMR sample.

    • Methodology:

      • Dissolve 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[14]

      • Ensure the sample is free of paramagnetic impurities, which can interfere with NOE measurements.

  • Data Acquisition:

    • Objective: To acquire a high-resolution 2D NOESY or ROESY spectrum.

    • Methodology:

      • Acquire standard 1D ¹H and ¹³C spectra to confirm structure and assign resonances.

      • Set up a 2D NOESY experiment. A key parameter is the mixing time (d8), which is the period during which the NOE transfer occurs. Typical values for small molecules range from 300 to 800 ms. A series of experiments with different mixing times may be necessary.

      • For molecules of intermediate size that may have a rotational correlation time where the NOE is close to zero, a ROESY (Rotating-frame Overhauser Effect SpectroscopY) experiment is preferred, as the ROE is always positive and does not go through a null point.[15]

  • Data Interpretation:

    • Objective: To identify through-space correlations to confirm the 3D structure.

    • Methodology:

      • Process the 2D data and plot the spectrum.

      • Identify cross-peaks, which appear at the intersection of the chemical shifts of two protons that are close in space.

      • For 3-(Azetidin-3-yl)-5-[(tert-butoxy)methyl]-1,2-oxazole, look for key correlations:

        • Between the azetidine C3 proton and the protons on C2 and C4 of the same ring.

        • Between the azetidine ring protons and the oxazole ring proton (if present) or the CH₂ group of the tert-butoxymethyl substituent.

      • The presence of these cross-peaks confirms the spatial proximity of these groups, validating the overall molecular architecture.

Comparative Summary of Techniques

FeatureSingle-Crystal X-ray Crystallography (SC-XRD)Vibrational Circular Dichroism (VCD)Nuclear Magnetic Resonance (NMR)
Information Provided Absolute Configuration [4]Absolute Configuration [8][11]Structural Constitution, Relative Stereochemistry, Conformation[1][12]
Sample State Single CrystalSolutionSolution
Sample Amount < 1 mg (for a good crystal)5 - 15 mg5 - 10 mg
Confidence Level Definitive ("Gold Standard")Very High (with good computation)Definitive for structure; indirect for absolute configuration
Key Challenge Obtaining a high-quality crystal [5][6]Computational expense; need for high concentrationCannot determine absolute configuration of a single stereocenter alone
Causality Anomalous dispersion of X-rays by atoms in a fixed lattice[2]Differential absorption of polarized IR light by chiral vibrations[9]Through-space dipole-dipole interactions between nuclei[12]

Conclusion

Validating the stereochemistry of 3-(Azetidin-3-yl)-5-[(tert-butoxy)methyl]-1,2-oxazole requires a multi-faceted yet logical approach. The most robust validation strategy involves a primary method for absolute configuration assignment coupled with NMR for foundational structural confirmation.

  • Primary Recommendation: Attempt to grow single crystals for X-ray crystallography . A successful structure determination provides an unassailable assignment of the absolute configuration.

  • Strong Alternative: If crystallization is unsuccessful after reasonable attempts, Vibrational Circular Dichroism is the method of choice. It provides a highly reliable assignment of the absolute configuration from a solution-state sample, which may also be more representative of the molecule's conformation in a biological environment.

  • Essential Support: Regardless of the primary method used, a full suite of NMR experiments (¹H, ¹³C, and 2D NOESY/ROESY) is mandatory to confirm the correct chemical constitution of the molecule before assigning its stereochemistry.

By combining these techniques, researchers can ensure the stereochemical fidelity of their chiral molecules with the highest degree of scientific rigor, a non-negotiable requirement for modern drug discovery and development.

References

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Safety Operating Guide

Personal protective equipment for handling 3-(Azetidin-3-yl)-5-[(tert-butoxy)methyl]-1,2-oxazole

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Handling Guide for 3-(Azetidin-3-yl)-5-[(tert-butoxy)methyl]-1,2-oxazole

As a Senior Application Scientist, I frequently consult with drug development teams on integrating novel heterocyclic building blocks into their synthetic pipelines. While 3-(Azetidin-3-yl)-5-[(tert-butoxy)methyl]-1,2-oxazole is a highly versatile intermediate, its unique structural motifs demand rigorous, specialized handling protocols. Standard laboratory safety measures are insufficient.

This guide provides the mechanistic rationale behind the required Personal Protective Equipment (PPE) and outlines a self-validating operational workflow to ensure absolute laboratory safety and chemical integrity.

Mechanistic Hazard Assessment: The Causality of Risk

To establish a truly safe environment, operators must understand why a chemical poses a risk, rather than simply memorizing a list of rules. This compound combines three distinct chemical moieties, each contributing to a synergistic hazard profile:

  • The Azetidine Ring: Azetidines are strained, four-membered secondary amines. The parent compound, azetidine, is a known skin corrosive and severe eye irritant that can cause irreversible tissue damage[1]. While substitution in this specific molecule mitigates some basicity, the secondary amine remains highly reactive and severely irritating to mucosal membranes.

  • The 1,2-Oxazole (Isoxazole) Core: Isoxazoles are highly active pharmacophores. Handling isoxazole derivatives requires strict caution against inhalation or ingestion, as they can exhibit unintended biological activity and potential thermal instability under extreme conditions[2].

  • The tert-Butoxymethyl Group: This ether linkage significantly increases the molecule's lipophilicity (LogP). Field Insight: Highly lipophilic groups act as dermal penetration enhancers. If this compound contacts the skin, the tert-butoxy group facilitates the rapid transport of the irritating azetidine moiety straight through the stratum corneum, bypassing the skin's natural aqueous barrier.

Quantitative PPE Matrix & Justification

Based on the compound's lipophilicity and basicity, the following specialized PPE matrix must be strictly adhered to.

PPE CategorySpecificationMechanistic Justification
Hand Protection Double-layered Nitrile gloves (Outer layer ≥ 0.11 mm thickness)Prevents breakthrough. The lipophilic ether motif accelerates the degradation of standard latex. Double-gloving ensures a fail-safe barrier against enhanced dermal penetration.
Eye Protection ANSI Z87.1 / EN166 tight-fitting safety gogglesAzetidine derivatives pose severe risks of ocular damage upon contact with eye moisture[3]. Standard safety glasses lack the necessary orbital seals to prevent vapor or dust ingress.
Body Protection Flame-resistant (FR) lab coat with knit cuffsKnit cuffs prevent wrist exposure. FR material mitigates risks associated with the potential flammability and reactivity of isoxazole derivatives[2].
Respiratory Fume hood (Face velocity ≥ 0.5 m/s)Prevents inhalation of aerosolized powders. Heterocyclic fine powders often hold static charge and aerosolize immediately upon vial opening[3].

Operational Workflow: Step-by-Step Methodology

Every protocol described below is designed as a self-validating system. Do not proceed to the next step unless the validation check is successful.

Step 1: Pre-Operation Environmental Check

  • Action: Verify the fume hood face velocity is operating between 0.5 - 0.6 m/s. Clear the hood of all unnecessary clutter to ensure laminar flow.

  • Validation Check: Do not rely solely on the digital monitor. Visually confirm negative pressure by taping a single Kimwipe to the bottom of the sash; it should pull steadily inward without violent fluttering.

Step 2: PPE Donning & Static Mitigation

  • Action: Don the PPE matrix specified above. Ensure the inner glove is tucked under the lab coat cuff, and the outer glove is pulled over the cuff. Ground yourself using an anti-static floor mat or wrist strap.

  • Validation Check: Inspect your wrists. If any skin is exposed during a reaching motion, adjust your cuffs and gloves before touching the chemical vial.

Step 3: Weighing and Transfer

  • Action: Use static-free, U-shaped spatulas (e.g., PTFE-coated or grounded stainless steel) to transfer the solid.

  • Causality: Lyophilized fine chemicals accumulate static electricity. When a charged user opens a vial, electrostatic repulsion can cause the powder to "jump," leading to immediate exposure.

  • Validation Check: Observe the weighing paper. If the powder clings aggressively to the spatula or the edges of the paper curl upward, stop immediately. Use a static eliminator (ionizing gun) before proceeding.

Step 4: Solubilization

  • Action: Dissolve the compound directly in the weighing vessel before transferring it to the main reactor. Recommended solvents: Dichloromethane (DCM) or Dimethyl Sulfoxide (DMSO).

  • Validation Check: Visually confirm complete dissolution (no floating particulates) before transferring the liquid. Transferring solutions is inherently safer and more controllable than transferring dry, easily aerosolized powders.

Spill Response and Disposal Plan

  • Immediate Spill Containment: If a dry powder spill occurs outside the fume hood, immediately evacuate a 2-meter radius to allow aerosolized particles to settle.

  • Neutralization & Cleanup: Do not sweep dry powder, as this generates hazardous dust. Cover the spill with an absorbent pad dampened with isopropanol or ethanol. The alcohol will solubilize the lipophilic compound and suppress dust generation. Wipe inward toward the center of the spill to prevent spreading.

  • Waste Disposal: Dispose of all contaminated wipes, gloves, and empty vials in a designated Halogen-Free Hazardous Organic Waste container. Never rinse contaminated vials in the sink; the compound's basicity and biological activity pose severe environmental aquatic toxicity risks[1].

Operational Workflow Visualization

Workflow N1 1. Storage Retrieval (2-8°C, Inert Gas) N2 2. PPE Donning (Double Nitrile, Goggles) N1->N2 Proceed to Prep N3 3. Containment (Fume Hood > 0.5 m/s) N2->N3 Enter Containment N4 4. Active Handling (Anti-static tools) N3->N4 Execute Task N5 5. Decontamination (Solvent Wipe) N4->N5 Post-Task Clean N6 6. Waste Disposal (Hazardous Organics) N5->N6 Discard Materials

Operational workflow for handling 3-(Azetidin-3-yl)-5-[(tert-butoxy)methyl]-1,2-oxazole.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.